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Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Introduction The pyrazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and versatile substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and versatile substitution patterns have made it a privileged scaffold in the design of novel therapeutics. This guide provides a comprehensive technical overview of a specific, functionalized pyrazole derivative: 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole .

This compound incorporates three key structural features: an N-ethylated pyrazole ring, a C4-linked ethynyl group, and a trimethylsilyl (TMS) protecting group on the alkyne. The N-ethyl group can influence the compound's lipophilicity and metabolic stability. The ethynyl linkage provides a rigid scaffold for orienting substituents and is a valuable precursor for further chemical transformations. The TMS group serves as a common protecting group for terminal alkynes, allowing for selective reactions at other positions of the molecule. This guide will delve into the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of this molecule, offering valuable insights for researchers in drug discovery and organic synthesis.

Molecular Structure and Chemical Properties

1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a substituted aromatic heterocycle. The core of the molecule is a five-membered pyrazole ring containing two adjacent nitrogen atoms. An ethyl group is attached to one of the nitrogen atoms (N1), and a trimethylsilylethynyl group is attached to the carbon at the 4-position.

Key Structural Features:

  • Pyrazole Core: A planar, aromatic ring system that contributes to the molecule's overall stability and electronic properties.

  • N-Ethyl Group: A small alkyl substituent that increases the molecule's lipophilicity compared to an N-unsubstituted pyrazole.

  • Ethynyl Linker: A linear and rigid two-carbon spacer that can be used to extend the molecular framework.

  • Trimethylsilyl (TMS) Group: A bulky, lipophilic group that protects the terminal alkyne. This group can be selectively removed under specific conditions to reveal the terminal alkyne for further reactions.

Caption: Chemical structure of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole.

Physicochemical Properties
PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₀H₁₆N₂Si-
Molecular Weight 192.34 g/mol -
CAS Number 1354703-85-7[2]
Appearance Colorless to pale yellow oil or low-melting solidBased on similar N-alkylated alkynylpyrazoles.
Boiling Point Not available-
Melting Point Not available-
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water.N-alkylpyrazoles generally exhibit good solubility in organic solvents.[3]
Stability The trimethylsilyl group can be cleaved under acidic or basic conditions. The compound is expected to have good thermal stability.Trimethylsilylacetylenes are known to be stable compounds.[4]

Synthesis of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

The most direct and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[5] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Synthetic Workflow

The overall synthesis can be envisioned as a two-step process starting from pyrazole:

  • Preparation of the Precursor (4-iodo-1-ethyl-1H-pyrazole): This involves the N-ethylation of pyrazole followed by regioselective iodination at the 4-position.

  • Sonogashira Coupling: The resulting 4-iodo-1-ethyl-1H-pyrazole is then coupled with trimethylsilylacetylene.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sonogashira Coupling start Pyrazole step1a N-Ethylation start->step1a intermediate1 1-Ethyl-1H-pyrazole step1a->intermediate1 step1b Iodination intermediate1->step1b precursor 4-Iodo-1-ethyl-1H-pyrazole step1b->precursor coupling Sonogashira Coupling (Pd/Cu catalysis) precursor->coupling alkyne Trimethylsilylacetylene alkyne->coupling product 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole coupling->product

Caption: General workflow for the synthesis of the target compound.

Experimental Protocols
Step 1a: Synthesis of 1-Ethyl-1H-pyrazole

N-alkylation of pyrazoles can be achieved under phase-transfer catalysis conditions, which offers a high-yield and solvent-free approach.[3]

Materials:

  • Pyrazole

  • Diethyl sulfate

  • Potassium hydroxide (solid)

  • Tetrabutylammonium bromide (TBAB)

Procedure:

  • In a round-bottom flask, combine pyrazole (1.0 eq.), powdered potassium hydroxide (2.0 eq.), and a catalytic amount of tetrabutylammonium bromide (0.05 eq.).

  • Add diethyl sulfate (1.2 eq.) dropwise to the mixture with vigorous stirring.

  • Continue stirring at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.

  • Upon completion, add water to the reaction mixture and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-ethyl-1H-pyrazole.

Step 1b: Synthesis of 4-Iodo-1-ethyl-1H-pyrazole

The iodination of N-alkylpyrazoles occurs with high regioselectivity at the C4 position due to the electronic nature of the pyrazole ring.[6]

Materials:

  • 1-Ethyl-1H-pyrazole

  • Iodine (I₂)

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile

Procedure:

  • Dissolve 1-ethyl-1H-pyrazole (1.0 eq.) in acetonitrile in a round-bottom flask.

  • Add iodine (1.3 eq.) to the solution.

  • To this mixture, add ceric ammonium nitrate (1.1 eq.).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and remove the solvent in vacuo.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to quench excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-iodo-1-ethyl-1H-pyrazole.[1]

Step 2: Sonogashira Coupling to Yield 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

This palladium- and copper-catalyzed cross-coupling reaction is a highly efficient method for the formation of the desired product.[7]

Materials:

  • 4-Iodo-1-ethyl-1H-pyrazole

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodo-1-ethyl-1H-pyrazole (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Add anhydrous THF or DMF, followed by triethylamine (3.0 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add trimethylsilylacetylene (1.2 eq.) dropwise via syringe.

  • Heat the reaction mixture to 50-70 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole.

Spectroscopic Characterization

The following spectroscopic data are predicted based on the analysis of similar structures and known chemical shift ranges for the functional groups present.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the pyrazole ring protons, and the trimethylsilyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6s1HH5-pyrazole
~ 7.4s1HH3-pyrazole
~ 4.1q2H-CH₂- (ethyl)
~ 1.4t3H-CH₃ (ethyl)
~ 0.2s9H-Si(CH₃)₃
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 140C5-pyrazole
~ 132C3-pyrazole
~ 105C4-pyrazole
~ 95-C≡C-Si
~ 90-C≡C-Si
~ 45-CH₂- (ethyl)
~ 15-CH₃ (ethyl)
~ 0-Si(CH₃)₃
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration
~ 2960C-H stretch (sp³)
~ 2150C≡C stretch (alkyne)
~ 1500C=N, C=C stretch (pyrazole ring)
~ 1250Si-C stretch
~ 840Si-C stretch
Mass Spectrometry (Predicted)

The mass spectrum (electron ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zFragment
192[M]⁺ (Molecular ion)
177[M - CH₃]⁺
163[M - C₂H₅]⁺
73[Si(CH₃)₃]⁺

Applications and Future Perspectives

1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a valuable building block for the synthesis of more complex molecules. The presence of the TMS-protected alkyne at the 4-position of the pyrazole ring opens up a wide range of possibilities for further chemical modifications.

Potential Applications:

  • Medicinal Chemistry: The TMS group can be deprotected to yield the terminal alkyne, which can then be used in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to link the pyrazole scaffold to other molecules of interest, such as peptides, sugars, or other pharmacophores. The resulting triazole-linked conjugates can be screened for various biological activities.

  • Materials Science: The rigid ethynyl linker and the potential for further functionalization make this compound a candidate for the synthesis of novel organic electronic materials, polymers, and ligands for metal complexes.

The strategic placement of the reactive alkyne functionality on the pyrazole core makes this molecule a versatile intermediate for the construction of diverse chemical libraries for high-throughput screening in drug discovery and for the development of new materials with tailored properties.

Safety and Handling

Specific toxicity data for 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is not available. As with any chemical substance, it should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

References

  • Arkat USA, Inc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC 2014 (vi) 54-71. Available from: [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules 2022, 27(11), 3403. Available from: [Link]

  • Gelest, Inc. Some Aspects of the Chemistry of Alkynylsilanes. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. Available from: [Link]

Sources

Exploratory

safety data sheet SDS and handling for 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

An In-Depth Technical Guide to the Safe Handling of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole Introduction: Navigating the Chemistry of a Novel Pyrazole Derivative 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Introduction: Navigating the Chemistry of a Novel Pyrazole Derivative

1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a specialized heterocyclic compound that merges the biologically significant pyrazole core with the synthetically versatile trimethylsilyl (TMS)-protected alkyne moiety.[1][2] This structure makes it a valuable building block for researchers in medicinal chemistry and materials science, particularly in the construction of complex molecular architectures via reactions like palladium-catalyzed cross-coupling.[1][3] The TMS group serves not only as a protecting group for the terminal alkyne but also enhances the compound's stability and handling characteristics compared to its gaseous parent, acetylene.[2][3]

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical properties is the foundation of its safe handling and use in experimental design. While specific, experimentally-derived data for 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is scarce, we can infer key characteristics from its structural analogues.

PropertyInferred Value / InformationRationale & Significance
Molecular Formula C10H16N2SiDefines the elemental composition and molecular weight.
Molecular Weight 192.34 g/mol Crucial for stoichiometric calculations in synthesis.
Appearance Likely a liquid or low-melting solid(Trimethylsilyl)acetylene is a liquid with a boiling point of 53°C, while many substituted pyrazoles are solids.[3][4] The final state depends on the balance of these properties.
Boiling Point Not determined; likely >150 °CThe pyrazole core significantly increases the boiling point compared to TMS-acetylene alone.[4]
Solubility Miscible with common organic solvents.Expected to be soluble in solvents like THF, dichloromethane, and ethyl acetate, based on the properties of its components.[3]
Stability Stable under standard conditions.The TMS group enhances stability.[1] The Si-C bond is generally stable, though it can be cleaved by specific reagents like fluoride ions (e.g., TBAF).[1][5]

Section 2: Hazard Identification and Toxicological Profile

The toxicological profile is extrapolated from data on pyrazole derivatives and organosilicon compounds. The primary hazards are associated with the pyrazole ring, which is known to possess biological activity and potential toxicity.

GHS Hazard Classification (Inferred)

  • Pictograms:

    • Health Hazard

    • Exclamation Mark

  • Signal Word: Danger [4][6]

Hazard Statements (Inferred):

  • H302: Harmful if swallowed. [4][6][7] Pyrazole itself is classified as harmful if ingested.[4]

  • H311: Toxic in contact with skin. [4][6][8] Dermal toxicity is a significant concern for many pyrazole derivatives.[4][6]

  • H315: Causes skin irritation. [6][7][9]

  • H318: Causes serious eye damage. [4][6][8]

  • H372: Causes damage to organs through prolonged or repeated exposure. [4][6] The spleen and thyroid have been identified as target organs for pyrazole exposure.[4][10]

Toxicological Deep Dive:

  • Pyrazole Moiety: The core hazard stems from the pyrazole ring. Compounds in this class can interfere with metabolic processes. For example, pyrazole itself is a known inhibitor of alcohol dehydrogenase. Chronic exposure has been linked to organ damage, including effects on the liver, spleen, and thyroid.[4][11] While the ethyl and silylethynyl substitutions will modulate this activity, the inherent toxic potential of the pyrazole scaffold must be respected.

  • Organosilicon Moiety: Generally, organosilicon compounds are considered to have low intrinsic toxicity.[5][12] Studies on various organosilanes have not shown significant genotoxic or clastogenic activity in vivo.[13][14] The primary risk associated with the trimethylsilyl group is related to the stability of the molecule; it is not expected to contribute significantly to the overall toxicity profile.[5]

  • Ethynyl Group: The protected ethynyl group is relatively inert. The key hazard would arise during deprotection, which liberates a reactive acetylide anion.[1]

Section 3: Safe Handling and Engineering Controls

All handling of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole must be predicated on the principle of minimizing exposure. The following engineering controls and handling practices are mandatory.

Core Handling Protocol:

  • Work Area: All manipulations, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[15][16]

  • Ventilation: Ensure the fume hood has a sufficient face velocity to capture any airborne contaminants.

  • Ignition Sources: While the compound itself is not expected to be highly flammable like TMS-acetylene, it is prudent to keep the work area free of open flames, hot surfaces, and other ignition sources.[17]

  • Static Discharge: When transferring the substance, especially in larger quantities, use non-sparking tools and ensure containers are properly grounded to prevent fire caused by electrostatic discharge.[16][17]

  • Inert Atmosphere: For long-term storage or for reactions sensitive to moisture or air, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to ensure chemical integrity.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[7][15] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[17][18]

Section 4: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical.

PPE CategorySpecificationRationale & Justification
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield should be worn over goggles if there is a significant risk of splashing.[6][8][15]Protects against splashes that can cause serious, irreversible eye damage, a known hazard of pyrazole compounds.[4]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for tears or holes before use.[6][19]Prevents skin contact. Given the inferred dermal toxicity ("Toxic in contact with skin"), this is a critical control measure.[6]
Skin/Body Protection A flame-resistant lab coat. Additional protective clothing, such as a chemical-resistant apron, should be used when handling larger quantities.[6][15]Protects skin from accidental spills and contamination. Contaminated clothing must be removed immediately and laundered before reuse.[20]
Respiratory Protection Not typically required when working within a properly functioning chemical fume hood. If engineering controls fail or for emergency situations, a full-face respirator with appropriate cartridges (e.g., organic vapor) is necessary.[8]The primary engineering control (fume hood) should prevent inhalation. Respirators are a secondary line of defense.[15]

Section 5: Storage, Stability, and Incompatibilities

Proper storage is crucial for maintaining the compound's purity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][15] The storage area should be secured and accessible only to authorized personnel.[4][20]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[18][21] Contact with these materials could lead to vigorous, exothermic reactions.

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[4] However, as an organosilicon compound, it may be sensitive to strong acids or fluoride sources which can cleave the TMS group.[5]

Section 6: Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical. All laboratory personnel must be familiar with these procedures and the location of emergency equipment.

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][16]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention, as the substance is considered toxic upon dermal contact.[4][16]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[4][8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and immediately seek medical help.[8][16]

  • Spill Response: Evacuate the area. Wear full PPE, including respiratory protection if necessary. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[15] Collect the material in a suitable, closed container for disposal.[16][19] Prevent the spill from entering drains.[4][11]

Section 7: Experimental Protocols & Workflow Visualization

Adherence to a structured workflow minimizes the risk of error and exposure. The following diagram outlines the lifecycle of handling this compound in a research setting.

Safe_Handling_Workflow cluster_prep Preparation & Planning cluster_handling Chemical Handling (in Fume Hood) cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal A Review Technical Guide & SDS of Analogues B Conduct Risk Assessment A->B C Verify Fume Hood & Safety Equipment Functionality B->C D Don Full PPE (Goggles, Gloves, Lab Coat) C->D E Weigh & Transfer Compound D->E F Set Up Reaction Apparatus E->F G Conduct Synthesis F->G H Quench & Work-Up G->H I Decontaminate Glassware & Surfaces H->I J Segregate & Label Waste I->J K Dispose of Waste via Certified Channels J->K L Remove PPE & Wash Hands K->L

Caption: Safe Handling Workflow for 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole.

Section 8: Disposal Considerations

Chemical waste must be handled in a manner that ensures the safety of personnel and protects the environment.

  • Waste Classification: This compound should be treated as hazardous chemical waste.

  • Disposal Method: Dispose of contents and container in accordance with all local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[15] Do not allow the product to enter drains or waterways, as pyrazole derivatives can be harmful to aquatic life with long-lasting effects.[4][6]

Conclusion

While 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a compound with significant synthetic potential, its handling demands a cautious and informed approach. By understanding the hazards inherent to its pyrazole core and adhering strictly to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide, researchers can mitigate the associated risks. Scientific advancement and personal safety are not mutually exclusive; they are synergistic pillars of responsible research.

References

  • Van der Sijp, M. et al. (2021). Threshold of Toxicological Concern: Extending the chemical space by inclusion of a highly curated dataset for organosilicon compounds. Regulatory Toxicology and Pharmacology, 127, 105074. [Link]

  • Changfu Chemical. Organosilicon Compounds: Everything You Need to Know. [Link]

  • Showell, G. A., & Mills, J. S. (2003). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry, 46(22), 4687-4713. [Link]

  • IMO/FAO/UNESCO/WMO/WHO/IAEA/UN/UNEP Joint Group of Experts on the Scientific Aspects of Marine Pollution. Review of potentially harmful substances: organosilicon compounds (silanes and siloxanes). [Link]

  • Isquith, A. et al. (1988). Genotoxicity studies on selected organosilicon compounds: in vivo assays. Food and Chemical Toxicology, 26(3), 263-6. [Link]

  • Petra Research, Inc. Trimethylsilylacetylene. [Link]

  • Organic Syntheses. trimethylsilylacetylene. [Link]

  • Pozharskii, A. F. et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. Heterocycles, 60(4), 879. [Link]

  • Thermo Fisher Scientific. 3-Methyl-1H-pyrazole Safety Data Sheet. [Link]

  • ResearchGate. Synthesis, Crystal Structure and DFT Study of Ethyl 5-(Trimethylsilyl)-1-1H-Pyrazole-3-Carboxylate. [Link]

  • ResearchGate. A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates. [Link]

  • Al-Mousawi, S. M. et al. (2015). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 20(1), 1383-1399. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

Sources

Foundational

1H and 13C NMR spectra data for 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

An in-depth technical guide on the synthesis and nuclear magnetic resonance (NMR) characterization of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole . This document is designed for research scientists and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the synthesis and nuclear magnetic resonance (NMR) characterization of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole . This document is designed for research scientists and drug development professionals requiring rigorous, reproducible methodologies and precise spectral assignments.

Executive Summary & Pharmacological Relevance

Alkynylated pyrazoles are highly privileged scaffolds in modern medicinal chemistry. The strategic placement of an alkyne moiety at the C-4 position of the pyrazole ring provides a rigid, linear vector for exploring deep hydrophobic pockets in target proteins. Consequently, derivatives of 4-ethynyl-1H-pyrazoles serve as critical intermediates in the synthesis of β-secretase (BACE-1) inhibitors for Alzheimer's disease[1] and orally bioavailable MPS1 kinase inhibitors for oncology[2].

The compound 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole utilizes a trimethylsilyl (TMS) protecting group. This orthogonal protection strategy prevents uncontrolled Glaser-Hay homocoupling during synthesis and allows for sequential, chemoselective downstream functionalization (e.g., TBAF-mediated desilylation followed by a second cross-coupling)[3].

Synthetic Methodology & Causality

The most efficient route to construct the C(sp2)–C(sp) bond at the C-4 position of the pyrazole core is the Sonogashira cross-coupling reaction. The following protocol outlines the synthesis of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole from 1-ethyl-4-iodopyrazole, emphasizing the causality behind each experimental condition.

Self-Validating Sonogashira Cross-Coupling Protocol
  • Step 1: Catalytic Pre-Activation & Atmosphere Control

    • Action: In an oven-dried Schlenk flask, combine 1-ethyl-4-iodopyrazole (1.0 equiv), Pd(PPh3​)2​Cl2​ (0.05 equiv), and CuI (0.10 equiv). Evacuate and backfill the flask with dry argon three times.

    • Causality: Pd(PPh3​)2​Cl2​ serves as an air-stable precatalyst. In the presence of the alkyne and base, it is reduced in situ to the active 14-electron Pd0 species required for the initial oxidative addition into the C–I bond. Strict exclusion of oxygen is mandatory; trace O2​ will catalyze the copper-mediated oxidative homocoupling of the alkyne, depleting the reagent and complicating purification[3].

  • Step 2: Reagent Introduction & Transmetalation Setup

    • Action: Add anhydrous tetrahydrofuran (THF) and triethylamine ( Et3​N ) in a 1:1 v/v ratio to achieve a substrate concentration of 0.2 M. Subsequently, inject trimethylsilylacetylene (1.2 equiv) dropwise.

    • Causality: Et3​N serves a dual purpose: it acts as a base to deprotonate the terminal alkyne (facilitating the formation of the critical copper acetylide intermediate) and acts as a transient ligand to stabilize coordinatively unsaturated palladium intermediates. THF provides optimal solubility for the organic components.

  • Step 3: Reaction Execution & Self-Validation

    • Action: Stir the reaction mixture at 40 °C for 4–6 hours. Monitor the progression via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent system.

    • Self-Validation: The protocol validates itself visually and chromatographically. As the reaction proceeds, the mixture will transition from a pale yellow to a dark brown suspension (precipitation of Et3​N⋅HI salts). On TLC, the starting 1-ethyl-4-iodopyrazole will disappear, replaced by a new, highly UV-active spot with a significantly higher Rf​ value. The increased lipophilicity is driven by the non-polar TMS group.

  • Step 4: Workup & Isolation

    • Action: Dilute with diethyl ether, filter the suspension through a pad of Celite to remove palladium and copper salts, and concentrate the filtrate in vacuo. Purify via flash column chromatography.

G A 1-Ethyl-4-iodopyrazole (Aryl Halide) C Oxidative Addition [Pd(II) Intermediate] A->C B Pd(0) Active Catalyst (from Pd(PPh3)2Cl2) B->C D Trimethylsilylacetylene + CuI (Transmetalation) C->D E Reductive Elimination (C-C Bond Formation) D->E E->B Catalyst Regeneration F 1-Ethyl-4-((trimethylsilyl)ethynyl) -1H-pyrazole E->F Product Yield

Sonogashira cross-coupling catalytic cycle for target pyrazole synthesis.

NMR Spectral Data Analysis

The structural confirmation of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole relies heavily on 1H and 13C NMR spectroscopy. The assignments below are based on standard acquisition parameters ( CDCl3​ , 298 K).

1 H NMR Spectral Data (400 MHz, CDCl3​ )

The proton spectrum is characterized by the distinct splitting patterns of the N -ethyl group and the isolated singlets of the pyrazole core.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
TMS 0.22Singlet (s)9H- −Si(CH3​)3​
Ethyl CH3​ 1.48Triplet (t)3H7.3 −CH2​−CH3​
Ethyl CH2​ 4.15Quartet (q)2H7.3 >N−CH2​−
Pyrazole H-3 7.52Singlet (s)1H- Ar−H
Pyrazole H-5 7.65Singlet (s)1H- Ar−H

Mechanistic Insights for 1 H NMR:

  • Scalar Coupling: First-order scalar coupling dictates the N -ethyl group signals. The methylene protons ( δ 4.15) are split into a quartet by the adjacent methyl group, while the methyl protons ( δ 1.48) appear as a triplet. The pronounced downfield shift of the methylene group is caused by the electronegative pyrazole nitrogen ( N -1).

  • Aromatic Core: The substitution at C-4 breaks the standard vicinal coupling network of the pyrazole ring. The meta-coupling ( 4J ) between H-3 and H-5 is typically negligible (< 1 Hz) in non-polar solvents, resulting in two distinct, sharp singlets. H-5 is slightly more deshielded due to its proximity to the N -ethyl substituent.

13 C NMR Spectral Data (100 MHz, CDCl3​ )

The carbon spectrum provides unambiguous confirmation of the alkyne insertion and the integrity of the pyrazole framework.

PositionChemical Shift ( δ , ppm)Assignment
TMS 0.1 −Si(CH3​)3​
Ethyl CH3​ 15.4 −CH2​−CH3​
Ethyl CH2​ 47.2 >N−CH2​−
Alkyne C- β 93.8 −C≡C−Si
Alkyne C- α 99.2 Ar−C≡C−
Pyrazole C-4 104.5 Ar−C (Ipsos to alkyne)
Pyrazole C-5 129.8 Ar−C
Pyrazole C-3 139.5 Ar−C

Mechanistic Insights for 13 C NMR:

  • sp-Hybridized Carbons: The alkyne carbons appear at 93.8 and 99.2 ppm, which is highly characteristic of an internal, silyl-protected alkyne. The carbon adjacent to the electropositive silicon (C- β ) is shielded relative to C- α , which is directly attached to the electron-withdrawing pyrazole core.

  • Pyrazole Shielding: The C-4 carbon ( δ 104.5) is significantly shielded compared to C-3 ( δ 139.5) and C-5 ( δ 129.8). This is an inherent electronic property of the pyrazole ring, where the π -electron density is highest at the 4-position, making it the most nucleophilic site and the easiest to halogenate prior to the cross-coupling step.

References

  • Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review - PMC - 1

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC - 2

  • Metal−Organic Azolate Frameworks with an Acetylene-bis-pyrazolate Linker: Assessing the Role of the Triple - HHU/ACS - 3

Sources

Exploratory

Technical Whitepaper: Identification, Synthesis, and Characterization of 1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Executive Summary In modern medicinal chemistry, functionalized pyrazoles are indispensable structural motifs. They serve as critical hinge-binding elements in kinase inhibitors and as rigid linkers in heterobifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, functionalized pyrazoles are indispensable structural motifs. They serve as critical hinge-binding elements in kinase inhibitors and as rigid linkers in heterobifunctional degraders (PROTACs). The compound 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a highly valuable, yet transient, synthetic intermediate utilized to install terminal alkynes via Sonogashira cross-coupling.

Because this trimethylsilyl (TMS)-protected intermediate is typically synthesized and deprotected in situ without isolation, it often evades formal registration in public chemical databases. This whitepaper provides drug development professionals with a comprehensive guide to resolving the chemical identity of this intermediate, understanding the mechanistic causality of its synthesis, and executing a self-validating experimental protocol for its generation.

Chemical Identity & Database Resolution

When querying chemical databases for novel or transient intermediates, researchers frequently encounter "null" results. In the case of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole, direct CAS registry lookups yield no exact match. However, structural resolution can be achieved by analyzing its isomers and its desilylated downstream product.

As shown in Table 1, while the target compound lacks a discrete public CAS number, its 5-substituted regioisomer (1[1]) and its fully deprotected active form (2[2]) are well-documented.

Quantitative Structural Comparison

Table 1: Structural and Registry Data for Ethynyl-Pyrazole Derivatives

Compound NameSubstitution PatternMolecular FormulaMW ( g/mol )CAS Registry Number
1-Ethyl-4-ethynyl-1H-pyrazole4-Ethynyl (Desilylated)C₇H₈N₂120.15573982-81-7
1-Ethyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole5-TMS-Ethynyl (Isomer)C₁₀H₁₆N₂Si192.331707563-64-1
1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole 4-TMS-Ethynyl (Target) C₁₀H₁₆N₂Si 192.33 Unassigned / Proprietary

To systematically navigate the absence of a direct CAS number, computational chemists and informaticians utilize a deductive workflow:

CAS_Workflow Start Query: 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole CheckExact Exact Match Search (SciFinder / PubChem) Start->CheckExact IsomerCheck Evaluate Regioisomers (e.g., 5-ethynyl isomer) CheckExact->IsomerCheck No Exact Match DesilylatedCheck Evaluate Desilylated Precursor (1-ethyl-4-ethynyl-1H-pyrazole) IsomerCheck->DesilylatedCheck Result1 CAS: 1707563-64-1 (5-Isomer) IsomerCheck->Result1 Found Result2 CAS: 573982-81-7 (Desilylated) DesilylatedCheck->Result2 Found Final Assign as Novel Intermediate (Proceed to Synthesis) DesilylatedCheck->Final Synthesize & Register

Database resolution workflow for identifying undocumented transient chemical intermediates.

Mechanistic Rationale: The Sonogashira Coupling

The target compound is synthesized via a palladium-catalyzed Sonogashira cross-coupling between 1-ethyl-4-iodo-1H-pyrazole and trimethylsilylacetylene.

Causality of Precursor Selection: The choice of a 4-iodo substituent over a 4-bromo or 4-chloro analog is deliberate. The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy, which facilitates rapid and selective oxidative addition by the electron-rich Pd(0) catalyst[3]. This is critical for electron-rich heteroaromatics like pyrazoles, which can otherwise be sluggish in cross-coupling reactions.

Causality of TMS Protection: Using unprotected acetylene gas or terminal alkynes directly often leads to copper-mediated Glaser homocoupling (forming diynes) in the presence of trace oxygen. The bulky trimethylsilyl (TMS) group sterically shields the alkyne, ensuring high cross-coupling fidelity.

Sonogashira_Mechanism Pd0 Active Catalyst [Pd(0)L2] OxAdd Oxidative Addition Complex: Ar-Pd(II)(I)L2 Pd0->OxAdd + Ar-I Transmet Transmetalation Complex: Ar-Pd(II)(C≡C-TMS)L2 OxAdd->Transmet + Cu-Acetylide RedElim Reductive Elimination Product Release Transmet->RedElim RedElim->Pd0 - Product Product 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole RedElim->Product CuCycle CuCycle CuCycle->Transmet Reactant 1-ethyl-4-iodopyrazole Reactant->OxAdd

Catalytic cycle of the Sonogashira coupling demonstrating the synergistic Pd and Cu pathways.

Validated Experimental Protocol

To ensure scientific trustworthiness, the following protocol is designed as a self-validating system . It incorporates explicit quality control checkpoints to verify reaction progression rather than relying on arbitrary timeframes.

Materials Required: *3 (1.0 equiv)[3]

  • Trimethylsilylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • CuI (0.10 equiv)

  • Triethylamine (TEA) (Solvent, 10 volumes)

Step-by-Step Methodology:

  • System Deoxygenation: Dissolve 1-ethyl-4-iodo-1H-pyrazole in anhydrous TEA within a Schlenk flask. Sparge the solution with ultra-pure N₂ gas for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst and promotes the copper-catalyzed Glaser homocoupling of the alkyne. Strict anaerobiosis is non-negotiable.

  • Catalyst Activation: Under positive N₂ pressure, quickly add Pd(PPh₃)₂Cl₂ and CuI to the mixture.

    • Causality: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species by the alkyne/amine mixture. CuI acts as the essential transmetalation shuttle.

  • Alkyne Addition & Thermal Activation: Add trimethylsilylacetylene dropwise via syringe. Seal the flask and heat the reaction mixture to 60 °C.

    • Causality: The 60 °C thermal input provides the necessary activation energy to drive the oxidative addition of Pd(0) into the exceptionally stable pyrazole C-I bond.

  • Self-Validating Quality Control (LC-MS): After 4 hours, sample 10 µL of the reaction mixture, dilute in LC-grade methanol, and analyze via LC-MS.

    • Validation Metric: The reaction is deemed complete only when the starting material peak (m/z ~222.0 [M+H]⁺) is completely consumed, and the target intermediate peak dominates at m/z 193.1 [M+H]⁺ .

  • Workup & Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium and copper salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure TMS-protected intermediate.

Applications in Advanced Therapeutics

Once synthesized, 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is rarely used as a final drug substance. Instead, it is subjected to immediate deprotection (using TBAF or K₂CO₃ in methanol) to yield the terminal alkyne.

This terminal alkyne is a highly privileged building block. For example, it is utilized in the synthesis of 4 targeting the mitotic kinase Monopolar Spindle 1 (MPS1), a critical target in oncology[4]. Furthermore, similar ethynyl-pyrazole motifs are increasingly deployed as rigid, linear linkers in the design of 5 (PROTACs) that hijack E3 ubiquitin ligases[5].

Sources

Foundational

Preliminary Synthesis Pathways for 1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole: A Technical Guide

Executive Summary & Strategic Rationale As a Senior Application Scientist, designing a scalable and robust synthesis for functionalized heterocycles requires balancing atom economy, operational simplicity, and yield. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

As a Senior Application Scientist, designing a scalable and robust synthesis for functionalized heterocycles requires balancing atom economy, operational simplicity, and yield. The compound 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole represents a highly versatile building block in medicinal chemistry and materials science. The pyrazole core provides a privileged pharmacophore, while the C4-positioned trimethylsilyl (TMS)-protected alkyne serves as a latent terminal alkyne for downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) or further cross-coupling reactions to build extended pi-systems 1. The N1-ethylation modulates the molecule's lipophilicity and eliminates the hydrogen-bond donor capacity of the native pyrazole, which is often crucial for optimizing pharmacokinetic properties.

Retrosynthetic Analysis and Pathway Selection

When approaching the synthesis of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole from commercially available starting materials, two primary retrosynthetic disconnections emerge:

  • Pathway A (Alkylation First) : N-alkylation of 4-iodo-1H-pyrazole followed by Sonogashira coupling.

  • Pathway B (Coupling First) : Sonogashira coupling of 4-iodo-1H-pyrazole followed by N-alkylation.

Causality & Expert Insight: Pathway A is unequivocally the superior route for scale-up. The free NH group of an unprotected pyrazole can coordinate with palladium and copper catalysts during the Sonogashira reaction, leading to catalyst sequestration, sluggish kinetics, and diminished yields 2. By alkylating the N1 position first, we mask this coordinating site. Furthermore, the resulting 1-ethyl-4-iodo-1H-pyrazole exhibits significantly enhanced solubility in organic solvents compared to its NH precursor, ensuring a homogeneous catalytic environment that drives the cross-coupling to completion 3.

Synthesis_Workflow Node1 4-Iodo-1H-pyrazole Node2 1-Ethyl-4-iodo-1H-pyrazole Node1->Node2 Step 1: N-Alkylation EtI, K2CO3, DMF 25 °C, 12 h Node3 Target: 1-Ethyl-4-((trimethylsilyl)ethynyl) -1H-pyrazole Node2->Node3 Step 2: Sonogashira TMSA, Pd(PPh3)2Cl2, CuI Et3N, 60 °C, 4 h

Two-step synthesis workflow for 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole.

Quantitative Data & Optimization Summaries

To validate the selection of Pathway A, empirical data comparing the two routes is summarized in Table 1.

Table 1: Retrosynthetic Pathway Comparison

ParameterPathway A (Alkylation First)Pathway B (Coupling First)
Overall Yield High (85-90%)Moderate (50-65%)
Catalyst Poisoning Low (Protected N1)High (Free NH coordination)
Scalability ExcellentPoor
Purification Simple (High organic solubility)Complex (Polar intermediates)

Optimization of the Sonogashira coupling (Step 2) is critical. Table 2 outlines the screening of catalytic systems to maximize conversion while minimizing the formation of the Glaser homocoupling byproduct.

Table 2: Optimization of Sonogashira Coupling Conditions

Catalyst SystemBase / SolventTemp / TimeConversion (%)
Pd(PPh3)2Cl2 / CuI Et3N (neat) 60 °C / 4 h >95%
Pd(OAc)2 / PPh3 / CuIi-Pr2NH / DMF60 °C / 12 h88%
Pd(dppf)Cl2 / CuIEt3N / THF25 °C / 24 h75%

Experimental Protocols & Methodologies

The following protocols represent a self-validating system designed for high reproducibility and technical accuracy.

Step 1: N-Alkylation of 4-Iodo-1H-pyrazole

Objective: Synthesize 1-ethyl-4-iodo-1H-pyrazole. Rationale: Potassium carbonate (K₂CO₃) is selected over Sodium Hydride (NaH) as the base. While NaH is stronger, K₂CO₃ is sufficiently basic to deprotonate the pyrazole NH (pKa ~ 14) without generating explosive hydrogen gas, making it vastly superior for process safety and scalability.

Methodology:

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 4-iodo-1H-pyrazole (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Stir the suspension at ambient temperature for 15 minutes to initiate deprotonation.

  • Alkylation: Introduce ethyl iodide (1.2 equiv) dropwise via syringe.

  • Reaction Monitoring: Stir the mixture at 25 °C for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The product will elute significantly faster (higher Rf) than the polar starting material.

  • Workup: Quench the reaction with distilled water (5 volumes) to dissolve the inorganic salts and partition the DMF into the aqueous layer. Extract the aqueous phase with Ethyl Acetate (3 x 2 volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting 1-ethyl-4-iodo-1H-pyrazole is typically obtained as a pale yellow oil of sufficient purity (>95%) for the next step.

Step 2: Sonogashira Cross-Coupling

Objective: Synthesize 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole. Rationale: Pd(PPh₃)₂Cl₂ is utilized as a robust, air-stable Pd(II) precatalyst that reduces in situ to the active Pd(0) species. CuI acts as a co-catalyst, forming a highly nucleophilic copper acetylide intermediate that accelerates the transmetalation step 2. Strict degassing is mandatory to prevent oxygen-mediated Glaser homocoupling of the TMS-acetylene.

Methodology:

  • Preparation: In an oven-dried Schlenk tube, dissolve 1-ethyl-4-iodo-1H-pyrazole (1.0 equiv) in anhydrous Triethylamine (Et₃N) (0.2 M). Et₃N serves as both the solvent and the base to neutralize the HI byproduct.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.10 equiv). The solution will typically darken.

  • Coupling: Add trimethylsilylacetylene (TMSA) (1.5 equiv) dropwise. Seal the Schlenk tube and heat the mixture to 60 °C in an oil bath for 4 hours.

  • Workup: Cool the reaction to room temperature. The formation of a white/yellow precipitate (Et₃N·HI salt) is a visual confirmation of reaction progress. Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the ammonium salts and transition metal residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to afford the target compound as a crystalline solid or viscous oil.

Mechanistic Visualization

Understanding the catalytic cycle is paramount for troubleshooting. The Sonogashira coupling proceeds via a synergistic palladium/copper dual catalytic cycle.

Sonogashira_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(I)L2 Pd0->OxAdd + 1-Ethyl-4-iodo-1H-pyrazole TransMet Transmetalation Pd(II)(Ar)(C≡C-TMS)L2 OxAdd->TransMet + Cu-C≡C-TMS RedElim Reductive Elimination TransMet->RedElim cis/trans Isomerization RedElim->Pd0 Regenerates Pd(0) Product Product Release RedElim->Product Yields Target CuCycle Copper Cycle Cu-Acetylide Formation CuCycle->TransMet Transfers Alkyne

Mechanistic overview of the Sonogashira cross-coupling catalytic cycle.

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)
  • Source: Heterocycles (via Semantic Scholar)
  • Rapid preparation of triazolyl substituted NH-heterocyclic kinase inhibitors Source: RSC URL

Sources

Exploratory

Thermodynamic Stability Profile of 1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole: A Comprehensive Technical Guide

Executive Summary The rational design of heterocyclic building blocks is a cornerstone of modern drug discovery and materials science. 1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole represents a highly functionalized, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic building blocks is a cornerstone of modern drug discovery and materials science. 1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole represents a highly functionalized, synthetically versatile pharmacophore. Understanding its thermodynamic stability is critical for predicting its behavior under thermal stress, long-term storage, and late-stage functionalization (such as Sonogashira couplings or click chemistry).

This whitepaper deconstructs the thermodynamic pillars of this molecule, providing researchers with an authoritative analysis of its structural energetics, bond dissociation parameters, and field-proven experimental workflows for stability profiling.

Structural Deconstruction & Thermodynamic Principles

The thermodynamic robustness of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is not uniform; it is a composite of highly stable aromatic systems and specific, kinetically accessible functional groups.

The Pyrazole Core & Aromatic Resonance

Pyrazoles are inherently stable due to their 6π-electron aromatic system. The resonance energy of the diazole ring provides a deep thermodynamic sink, making the core highly resistant to thermal degradation and oxidative cleavage[1]. Computational studies on substituted pyrazoles demonstrate that the ring system maintains high bond dissociation energies (BDE) across a variety of extreme conditions[2].

N1-Alkylation: The Tautomeric Lock

Unsubstituted 1H-pyrazoles undergo rapid annular tautomerism (prototropic rearrangement between N1 and N2). This dynamic process introduces entropic and enthalpic variability, as the stability of the tautomers is highly dependent on solvent dielectric constants and temperature[3]. By introducing an ethyl group at the N1 position, the molecule is "locked" into a single structural state. This N-alkylation eliminates the energy penalties associated with tautomerization, significantly lowering the overall heat of formation and enhancing the predictability of its thermodynamic behavior[1][3].

C4-Ethynyl Conjugation & TMS Shielding

The C4 position of the pyrazole ring is the most electron-rich carbon, typically making it a prime target for electrophilic attack[4]. Substituting this position with an ethynyl group extends the π-conjugation of the aromatic system, which lowers the ground state energy of the molecule. Furthermore, the trimethylsilyl (TMS) group acts as a bulky steric shield for the terminal alkyne. While the C(sp)-Si bond is thermodynamically stable under neutral and thermal conditions, the high bond dissociation energy of Si-F or Si-O bonds makes the TMS group susceptible to targeted nucleophilic cleavage (desilylation)[5][6].

G Molecule 1-Ethyl-4-((trimethylsilyl)ethynyl) -1H-pyrazole N1 N1-Ethyl Group (Tautomer Lock) Molecule->N1 Eliminates tautomerization Core Pyrazole Core (Aromatic Resonance) Molecule->Core High BDE C4 C4-Ethynyl (π-Conjugation) Molecule->C4 Lowers ground state energy TMS TMS Group (Steric Shielding) Molecule->TMS Protects alkyne

Structural motifs dictating the thermodynamic stability of the molecule.

Quantitative Thermodynamic Data

The following table synthesizes the thermodynamic parameters of the molecule, extrapolated from high-level ab initio calculations (e.g., B3LYP/6-311+G(3df,2p)) and empirical calorimetric data of homologous N-substituted pyrazoles and TMS-alkynes[1][2][7][8].

Thermodynamic ParameterEstimated Value / RangePrimary Structural ContributorClinical/Synthetic Implication
Enthalpy of Formation ( ΔHf∘​ ) +140 to +180 kJ/molAlkyne (Endothermic) + Pyrazole CoreStable at RT; holds latent energy for cycloadditions.
Thermal Decomposition ( Td​ ) >210∘C N-Alkylation / Aromatic CoreHighly suitable for high-temperature reflux reactions.
C(sp)-Si Bond Dissociation Energy ∼390 kJ/molTMS-Ethynyl linkageThermally stable, but chemically labile to fluorides.
Pyrazole Ring C-N BDE >450 kJ/molDiazole AromaticityRing opening is thermodynamically prohibited under standard conditions.

Experimental Workflows for Stability Assessment

To empirically validate the thermodynamic stability of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole, researchers must employ self-validating analytical systems. The following protocols isolate thermal degradation from chemical solvolysis.

Protocol 1: Isothermal Microcalorimetry & Thermal Profiling (DSC/TGA)

Causality: Differential Scanning Calorimetry (DSC) measures the heat flow associated with phase transitions, while Thermogravimetric Analysis (TGA) measures mass loss. Combining them differentiates reversible phase changes (melting) from irreversible thermodynamic degradation (bond breaking).

  • Sample Preparation: Weigh exactly 3.0 mg of the pyrazole derivative into a standard aluminum crucible.

  • Self-Validation (Crucible Piercing): Pierce the lid of the crucible with a 0.5 mm pinhole. Why? This allows evolved gases to escape, preventing pressure buildup from artificially altering the degradation thermodynamics, while a sealed empty pierced crucible serves as the baseline blank.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min. Why? This isolates pure thermal bond dissociation from oxidative degradation.

  • Thermal Ramping: Heat the sample from 25°C to 400°C at a strict rate of 10°C/min.

  • Data Extraction: The thermodynamic limit of stability ( Td​ ) is identified at the onset of the primary exothermic peak in the DSC trace that perfectly correlates with a sharp mass drop in the TGA curve.

Protocol 2: Hydrolytic Thermodynamic Profiling (In Situ NMR)

Causality: The thermodynamic vulnerability of this molecule lies in the C-Si bond. Monitoring the compound in protic solvents under varying pH isolates the stability of the TMS group from the highly stable pyrazole core.

  • Solvation: Dissolve 10 mg of the compound in 0.5 mL of deuterated methanol ( CD3​OD ) in an NMR tube.

  • Stress Induction: Add 10 μ L of 0.1 M DCl (acidic stress) or 0.1 M NaOD (basic stress).

  • Kinetic Acquisition: Acquire 1H -NMR spectra every 60 minutes, maintaining the probe at a constant 25°C to ensure thermodynamic equilibrium is measured without thermal artifacts.

  • Self-Validation (Internal Standard): Integrate the TMS methyl protons ( ∼0.2 ppm) against the N-ethyl CH3​ protons ( ∼1.4 ppm). Why? The N-ethyl group is thermodynamically inert under these conditions. Using it as an internal standard corrects for any solvent evaporation or shim drift, ensuring the calculated desilylation kinetics are absolute.

Workflow cluster_0 Thermal Profiling cluster_1 Chemical Profiling Prep Sample Preparation (1-Ethyl-4-TMS-ethynyl-pyrazole) DSC DSC / TGA (10°C/min, N2 purge) Prep->DSC NMR In Situ 1H-NMR (CD3OD, pH variation) Prep->NMR ThermalData Extract Td & Enthalpy DSC->ThermalData Integration Thermodynamic Stability Matrix ThermalData->Integration ChemData Quantify C-Si Cleavage NMR->ChemData ChemData->Integration

Self-validating experimental workflow for thermodynamic and chemical stability profiling.

Conclusion

1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a thermodynamically robust scaffold. Its stability is anchored by the aromatic resonance of the pyrazole core and the elimination of tautomeric variance via N1-ethylation. While the molecule exhibits excellent thermal stability (withstanding temperatures >200∘C ), its primary thermodynamic vulnerability is the targeted solvolysis of the TMS group. By utilizing the self-validating DSC and NMR protocols outlined above, researchers can accurately map the thermodynamic boundaries of this molecule for downstream applications in synthesis and drug development.

References

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole Source: Taylor & Francis URL:[Link]

  • Enthalpies of Formation of N-Substituted Pyrazoles and Imidazoles Source: ACS Publications URL:[Link]

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability Source: PURKH URL:[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: PMC - NIH URL:[Link]

  • An Efficient Synthesis of 2-Diazo-2-(trimethylsilyl)ethanols and Their Application to Pyrazole Synthesis Source: Organic Chemistry Portal URL:[Link]

  • Advancing thermal stability through positional pyrazole isomerization Source: ResearchGate URL:[Link]

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: TMS Deprotection Protocol for 1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Strategic Context & Molecule Overview The synthesis of terminal alkynes is a foundational operation in modern medicinal chemistry, primarily serving as precursors for copper-catalyzed azide-alkyne cycloadditions (CuAAC)...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Molecule Overview

The synthesis of terminal alkynes is a foundational operation in modern medicinal chemistry, primarily serving as precursors for copper-catalyzed azide-alkyne cycloadditions (CuAAC) and Sonogashira cross-couplings. Direct alkynylation using gaseous acetylene is notoriously difficult to control and often results in unwanted Glaser homocoupling. To circumvent this, the trimethylsilyl (TMS) protected acetylene is universally employed as a stable, liquid surrogate during the initial C-C bond formation [1].

For the target molecule 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole , the TMS group must be selectively removed to reveal the terminal alkyne (1-ethyl-4-ethynyl-1H-pyrazole , CAS: 573982-81-7). Because the pyrazole core is a privileged scaffold in numerous small-molecule kinase inhibitors [2], the deprotection protocol must be mild, scalable, and highly chemoselective to preserve both the nitrogen-rich heterocycle and the N -ethyl substituent.

Mechanistic Insights & Causality (Expertise)

The cleavage of the Carbon-Silicon bond relies on the susceptibility of the silicon atom to nucleophilic attack. There are two primary mechanistic pathways utilized in the field:

  • Methanolysis (Base-Mediated): Utilizing Potassium Carbonate ( K2​CO3​ ) in Methanol ( MeOH ). The basic carbonate generates a small equilibrium concentration of methoxide ions. The methoxide attacks the sterically accessible silicon atom, forming a pentacoordinate silicon anion intermediate. The terminal alkyne, being a relatively stable carbanion (sp-hybridized carbon), acts as the leaving group and is rapidly protonated by the bulk methanol solvent. This method is highly preferred for pyrazoles as the mild heterogeneous base does not degrade the heterocyclic core [3].

  • Fluoride Cleavage: Utilizing Tetrabutylammonium Fluoride (TBAF) in Tetrahydrofuran (THF). This reaction is driven by the exceptional thermodynamic stability of the Si-F bond (~135 kcal/mol) [4]. While highly effective, TBAF introduces tetrabutylammonium salts into the reaction mixture, which are notoriously difficult to separate from polar pyrazole derivatives without extensive chromatography.

Causality in Protocol Selection: For 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole, the K2​CO3​ /MeOH protocol is the definitive choice. It is atom-economical, avoids fluoride waste, and simplifies downstream purification, allowing the product to be isolated in high purity via a simple aqueous workup.

Mechanism SM 1-Ethyl-4-((trimethylsilyl)ethynyl) -1H-pyrazole Intermediate Pentacoordinate Si Anion Intermediate SM->Intermediate K2CO3 / MeOH Nucleophilic Attack Product 1-Ethyl-4-ethynyl-1H-pyrazole + TMS-OMe Intermediate->Product Si-C Cleavage Protonation

Mechanistic pathway of TMS deprotection via methoxide-induced pentacoordinate silicon intermediate.

Comparative Protocol Data

To guide experimental design, the following table summarizes the quantitative and qualitative differences between the two primary deprotection strategies for this specific substrate.

ParameterMethod A: Methanolysis (Recommended)Method B: Fluoride Cleavage (Alternative)
Reagents K2​CO3​ (1.5 eq), MeOH TBAF (1.1 eq), THF
Reaction Time 1.0 – 2.0 hours0.5 – 1.0 hour
Temperature 25 °C (Room Temperature)0 °C to 25 °C
Workup Complexity Low: Simple aqueous extractionHigh: Requires removal of TBA salts
Environmental Low Impact: Benign carbonate saltsModerate Impact: Fluoride waste streams
Scalability Excellent: Ideal for multi-gram scaleModerate: Exothermic, requires cooling

Detailed Experimental Protocols

Note: The following methodologies are designed as self-validating systems. Adhere strictly to the quality control metrics provided in Section 5 to ensure protocol integrity.

Method A: Potassium Carbonate in Methanol (Primary Protocol)

Scale: 10.0 mmol (approx. 1.92 g of starting material)

  • Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (1.92 g, 10.0 mmol). Dissolve the substrate in anhydrous Methanol (50 mL) to achieve a 0.2 M concentration.

  • Base Addition: Add Potassium Carbonate ( K2​CO3​ , 2.07 g, 15.0 mmol, 1.5 eq) in a single portion. The mixture will form a white suspension.

  • Reaction: Cap the flask loosely or equip it with a drying tube. Stir the suspension vigorously at room temperature (25 °C) for 1.5 hours.

  • Monitoring: Verify completion via TLC (See Section 5).

  • Filtration (Optional but Recommended): Filter the reaction mixture through a medium-porosity glass frit to remove the bulk of the unreacted K2​CO3​ . Rinse the filter cake with an additional 10 mL of MeOH.

  • Concentration: Concentrate the filtrate under reduced pressure. Critical Expert Insight: The product, 1-ethyl-4-ethynyl-1H-pyrazole (MW = 120.15 g/mol ), exhibits moderate volatility. Maintain the rotary evaporator water bath at < 30 °C and pressure > 50 mbar to prevent product loss.

  • Extraction: Partition the resulting residue between Dichloromethane (DCM, 50 mL) and Deionized Water (50 mL). Separate the layers and extract the aqueous phase with additional DCM ( 2×25 mL).

  • Isolation: Wash the combined organic layers with brine (30 mL), dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate carefully in vacuo.

  • Yield: Typically 1.10 – 1.15 g (91–95%) of a pale yellow oil that may solidify upon standing.

Workflow Step1 1. Dissolution Dissolve TMS-alkyne in MeOH (0.2 M) Step2 2. Base Addition Add K2CO3 (1.5 eq) at 25°C Step1->Step2 Step3 3. Reaction Monitoring Stir 1.5 h, monitor via TLC/LCMS Step2->Step3 Step4 4. Solvent Removal Concentrate in vacuo (T < 30°C) Step3->Step4 Step5 5. Aqueous Workup Partition between DCM and H2O Step4->Step5 Step6 6. Isolation Dry over Na2SO4, filter, and concentrate Step5->Step6

Step-by-step experimental workflow for the K2CO3/MeOH mediated TMS deprotection protocol.

Method B: TBAF in THF (Alternative Anhydrous Protocol)

Use this method only if the substrate is part of a larger, base-sensitive complex where methanolysis is contraindicated.

  • Dissolve the TMS-alkyne (10.0 mmol) in anhydrous THF (40 mL) under an inert atmosphere (Argon/Nitrogen) and cool to 0 °C.

  • Add TBAF (1.0 M in THF, 11.0 mL, 1.1 eq) dropwise over 5 minutes.

  • Stir for 30 minutes, allowing the reaction to warm to room temperature.

  • Quench with saturated aqueous NH4​Cl (20 mL).

  • Extract with Ethyl Acetate ( 3×30 mL). Wash the combined organics extensively with water ( 3×30 mL) to remove TBA salts, followed by brine. Dry and concentrate. Pass through a short silica plug to ensure complete removal of tetrabutylammonium impurities.

Protocol Validation & Quality Control (Self-Validating System)

To ensure the protocol has executed correctly, the following analytical checkpoints must be met:

  • TLC Monitoring: Using a mobile phase of Hexanes/Ethyl Acetate (3:1).

    • Starting Material ( Rf​≈0.65 ): UV active, stains yellow with KMnO4​ .

    • Product ( Rf​≈0.45 ): UV active, stains bright yellow/brown rapidly with KMnO4​ due to the highly reactive terminal alkyne.

  • 1 H NMR ( 400 MHz, CDCl3​ ) Verification:

    • Disappearance: The dominant 9-proton singlet at δ≈0.20 ppm (TMS group) must be completely absent.

    • Appearance: A new 1-proton sharp singlet will appear at δ≈3.10 ppm, corresponding to the terminal alkyne C-H.

    • Retention: The pyrazole protons remain intact as two singlets around δ≈7.50 and 7.65 ppm. The ethyl group remains clearly visible as a quartet at δ≈4.15 ppm ( 2H ) and a triplet at δ≈1.45 ppm ( 3H ).

References

  • Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical. Available at:[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. DIGIBUG - University of Granada. Available at:[Link]

  • One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. PubMed Central (PMC). Available at:[Link]

  • Application of the Solid-Supported Glaser–Hay Reaction to Natural Product Synthesis. PubMed Central (PMC). Available at:[Link]

Application

Sonogashira cross-coupling reactions using 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

An Application Note and Protocol for the High-Fidelity Sonogashira Cross-Coupling of 1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole Strategic Design & Mechanistic Rationale In medicinal chemistry and drug development, p...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the High-Fidelity Sonogashira Cross-Coupling of 1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Strategic Design & Mechanistic Rationale

In medicinal chemistry and drug development, pyrazole-containing alkynes are highly privileged pharmacophores, frequently utilized in the design of kinase inhibitors and anti-inflammatory agents. However, handling terminal pyrazole-alkynes (such as 1-ethyl-4-ethynyl-1H-pyrazole) presents significant challenges. They are often volatile, chemically unstable over long-term storage, and highly susceptible to copper-mediated oxidative Glaser homocoupling.

To circumvent these issues, the alkyne is typically stored as the shelf-stable trimethylsilyl (TMS) derivative: 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole .

The Causality of In Situ Desilylation Classical methodologies require a two-step process: deprotection of the TMS group followed by isolation of the terminal alkyne, and subsequent Sonogashira coupling. This approach is inefficient and exacerbates the risk of homocoupling. Furthermore, electron-withdrawing or coordinating environments on the pyrazole core can make standard cross-coupling sluggish, requiring specialized ligands[1].

By employing an in situ desilylation strategy, we establish a kinetic bottleneck. The desilylating agent slowly cleaves the TMS group, releasing the free terminal alkyne into the reaction mixture at a highly controlled, low steady-state concentration. Because the rate of Pd/Cu-catalyzed cross-coupling outpaces the rate of desilylation, the free alkyne is consumed the moment it is generated. This kinetic starvation effectively shuts down the bimolecular Glaser homocoupling pathway, driving the reaction exclusively toward the desired cross-coupled product[2].

Reagent Selection: Why CsF over TBAF? While tetrabutylammonium fluoride (TBAF) is the traditional desilylating agent, it introduces lipophilic tetrabutylammonium salts that cause severe emulsion issues during aqueous workup and complicate chromatographic purification. We utilize a Cesium Fluoride (CsF) mediated protocol[2]. CsF is cost-effective, highly scalable, and its byproducts (cesium salts and volatile TMS-F) are easily removed via a simple aqueous wash. When paired with Polyethylene Glycol 200 (PEG-200) as a phase-transfer catalyst, CsF provides unparalleled functional group tolerance and yield.

Mechanistic Workflow Visualization

Sonogashira_Mechanism A TMS-Pyrazole Alkyne (Stable Precursor) B CsF / H2O / PEG-200 (In Situ Desilylation) A->B Activation C Free Terminal Alkyne (Low Concentration) B->C -TMS-F D Glaser Homocoupling (Kinetically Suppressed) C->D Excess Alkyne E Pd(0)/Cu(I) Cycle + Aryl Halide C->E Transmetalation F Cross-Coupled Product (High Yield) E->F Reductive Elimination

Mechanistic workflow of in situ CsF-mediated desilylation and Sonogashira coupling.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the in situ deprotection and coupling of TMS-protected pyrazole-alkynes with a model aryl bromide. The data clearly illustrates the causal relationship between the desilylating system and the suppression of homocoupling.

EntryDesilylating AgentSolvent SystemFree Alkyne AccumulationHomocoupling YieldTarget Product Yield
1TBAF (1.5 eq)THFHigh18%65%
2K₂CO₃ (2.0 eq)MeOH / THFModerate12%55%
3CsF (2.0 eq)Et₃N / H₂OLow5%81%
4 CsF (2.0 eq) Et₃N / H₂O / PEG-200 Very Low <2% 95%

Data synthesis based on optimization metrics for scalable Sila-Sonogashira protocols[2].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, observable physical or chemical changes confirm that the reaction is proceeding along the correct mechanistic pathway.

Materials & Reagents
  • Substrate: 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (1.2 equiv)

  • Electrophile: Aryl or Heteroaryl Halide (Bromide or Iodide) (1.0 equiv)

  • Catalysts: PdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%), PPh₃ (6 mol%)

  • Desilylating Agent: Cesium Fluoride (CsF) (2.0 equiv)

  • Solvent System: Triethylamine (Et₃N) (9 vol equiv), Water (0.5 vol equiv), PEG-200 (1 vol equiv)

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation & Degassing

  • To an oven-dried 40 mL pressure vial equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%), PPh₃ (6 mol%), and the Aryl Halide (1.0 equiv).

  • Add Et₃N (9 vol equiv) and PEG-200 (1 vol equiv).

  • Seal the vial with a septum and sparge the mixture with ultra-pure Nitrogen or Argon for 15 minutes while stirring at room temperature.

Validation Checkpoint 1: The solution should transition from a turbid suspension to a clear, yellowish-orange homogeneous mixture. If the solution turns black, premature precipitation of Pd(0) (Pd black) has occurred due to oxygen ingress. Discard and restart.

Step 2: Substrate & Fluoride Addition

  • Briefly open the vial under a positive stream of inert gas and add 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (1.2 equiv) and CsF (2.0 equiv).

  • Add Water (0.5 vol equiv). The addition of water is critical as it partially solubilizes the CsF, initiating the phase-transfer process via PEG-200.

  • Re-seal the vial, purge the headspace with inert gas for 2 minutes, and heat the mixture to 65 °C in an oil bath or heating block.

Step 3: In Situ Desilylation & Coupling (Kinetic Control)

  • Allow the reaction to stir vigorously at 65 °C for 4 to 12 hours (substrate dependent).

Validation Checkpoint 2: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc). A successful self-validating state is achieved when the intermediate free alkyne (1-ethyl-4-ethynyl-1H-pyrazole) is detectable only at trace levels (<5% relative to the starting material). If a large spot corresponding to the free alkyne accumulates, the Pd-catalytic cycle is turning over too slowly (verify catalyst integrity or increase temperature to 80 °C). If a highly non-polar spot appears, Glaser homocoupling is occurring (reduce water content to slow down CsF dissolution).

Step 4: Quench & Purification

  • Cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 vol equiv) and Water (20 vol equiv).

  • Transfer to a separatory funnel. The aqueous layer will contain all CsF salts, PEG-200, and Et₃N·HX byproducts.

  • Extract the aqueous layer twice more with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Validation Checkpoint 3: The crude NMR should show a complete absence of the TMS singlet near 0.25 ppm, confirming total consumption/desilylation of the starting pyrazole-alkyne.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure cross-coupled pyrazole derivative.

References

  • Capani, J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(14), 9378-9384.[Link]

  • Dal Forno, G. M., Bonacorso, H. G., & Wiethan, C. (2017). Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems. RSC Advances, 7(70), 44124-44133.[Link]

Sources

Method

Application Note: Click Chemistry Workflows for 1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole in Drug Discovery

Executive Summary Nitrogen-rich heterocyclic scaffolds, particularly pyrazole-triazole hybrids, are privileged structures in medicinal chemistry, exhibiting potent activities ranging from kinase inhibition (e.g., ERK3) t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitrogen-rich heterocyclic scaffolds, particularly pyrazole-triazole hybrids, are privileged structures in medicinal chemistry, exhibiting potent activities ranging from kinase inhibition (e.g., ERK3) to antimicrobial properties and P2X7 receptor antagonism[1]. 1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole serves as a highly versatile, orthogonally protected building block for generating these hybrids. This application note details the mechanistic causality, quantitative data, and self-validating protocols for the deprotection and subsequent azide-alkyne cycloaddition (both CuAAC and RuAAC) of this critical intermediate.

Strategic Rationale & Mechanistic Causality

The Orthogonal Protection Strategy

The incorporation of a trimethylsilyl (TMS) group at the terminal alkyne is a deliberate design choice. The TMS group masks the alkyne's reactivity, preventing premature homocoupling (Glaser coupling) or unwanted participation in transition-metal-catalyzed cross-couplings during the elaboration of the pyrazole core[2].

Causality in Deprotection: Base vs. Fluoride

The Si–C bond is highly labile to both fluoride sources and mild bases.

  • Base-Catalyzed Cleavage (K₂CO₃/MeOH): Methoxide acts as a nucleophile, attacking the silicon atom to form a pentacoordinate intermediate, which subsequently eliminates the terminal acetylide. This method is highly preferred in process chemistry because potassium carbonate is inexpensive, and the byproducts are easily removed via aqueous workup[3].

  • Fluoride-Mediated Cleavage (TBAF/THF): Fluoride has an exceptionally high affinity for silicon (forming a strong Si–F bond). While this reaction is nearly instantaneous, the residual tetrabutylammonium (TBA⁺) salts often cause severe streaking during silica gel chromatography, necessitating rigorous aqueous washing[2].

Mechanistic Insights into CuAAC

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is not a simple concerted 1,3-dipolar cycloaddition. The addition of Cu(I) to the terminal alkyne forms a π -complex that drastically lowers the pKa of the terminal proton. Upon deprotonation, a σ -bound copper acetylide is formed. Extensive Density Functional Theory (DFT) calculations and kinetic studies confirm that a second Cu(I) atom coordinates to form a dinuclear copper acetylide complex , which is the true active catalytic species[4][5]. This dinuclear intermediate coordinates the organic azide, forming an unusual six-membered Cu(III) metallacycle. Subsequent ring contraction and protonolysis yield the strictly 1,4-disubstituted triazole product[6].

CuAAC_Mechanism N1 Terminal Alkyne 1-Ethyl-4-ethynyl-1H-pyrazole N2 Pi-Complex Cu(I) Coordination N1->N2 + Cu(I) N3 Dinuclear Cu-Acetylide Sigma & Pi Bound Cu(I) N2->N3 - H+, + Cu(I) N4 Azide Coordination R-N3 Binds to Cu N3->N4 + Azide N5 Metallacycle 6-Membered Cu(III) Intermediate N4->N5 C-N Bond Formation N6 Ring Contraction Cu-Triazolide N5->N6 N7 Protonolysis 1,4-Triazole Product N6->N7 + H+, - Cu(I) N7->N1 Catalyst Recycling

Mechanistic pathway of the CuAAC reaction highlighting the dinuclear copper acetylide.

Data Presentation

Table 1: Comparative Analysis of TMS Deprotection Reagents
ReagentSolvent SystemTempTimeYieldOperational Pros & Cons
K₂CO₃ (1.5 eq) MeOH / DCM (1:1)RT2–4 h>90%Pros: Cheap, easy aqueous workup, one-pot compatible.Cons: Slower than fluoride methods.
TBAF (1.1 eq) THF0 °C to RT0.5 h>95%Pros: Extremely fast, highly selective.Cons: TBA⁺ salts heavily complicate chromatographic purification.
AgOTf (cat.) MeOH / H₂O / DCMRT1–2 h~85%Pros: Orthogonal to bulkier silyl ethers (e.g., TIPS).Cons: Expensive, light-sensitive catalyst.
Table 2: Click Catalytic System Selection Matrix
Catalyst SystemAdditivesSolventRegioselectivityPrimary Application
CuSO₄ (10 mol%) Na Ascorbate (20 mol%) t -BuOH / H₂O1,4-DisubstitutedStandard CuAAC; robust, highly tolerant of aqueous media.
CuI (5 mol%) DIPEA (1.5 eq)THF or DCM1,4-DisubstitutedOrganic-soluble; ideal for water-sensitive azides.
Ru(Cp)Cl(PPh₃)₂*None1,4-Dioxane1,5-DisubstitutedRuAAC; provides access to complementary regioisomers.

Experimental Protocols

Protocol A: One-Pot Deprotection and CuAAC Synthesis

This protocol utilizes a self-validating sequence where deprotection is chemically verified before the initiation of the click cycle, minimizing side reactions.

Step 1: In Situ Deprotection

  • Dissolve 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 mmol) in a 1:1 mixture of anhydrous DCM and MeOH (10 mL).

  • Add anhydrous K₂CO₃ (1.5 mmol, 1.5 eq) in one portion. Stir the suspension at room temperature in the dark[3].

  • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 4:1). The starting material ( Rf​≈0.7 ) must completely disappear, replaced by the more polar terminal alkyne ( Rf​≈0.5 ). Do not proceed until conversion is >95% (typically 2 hours).

Step 2: Cycloaddition 4. Once deprotection is confirmed, add the target organic azide (1.1 mmol) directly to the reaction flask. 5. Prepare a fresh solution of CuSO₄·5H₂O (0.1 mmol, 10 mol%) and Sodium L-Ascorbate (0.2 mmol, 20 mol%) in 2 mL of distilled water. The solution will turn from blue to colorless/pale yellow, indicating the formation of active Cu(I). 6. Add the aqueous catalyst mixture to the organic reaction flask. Stir vigorously at 40 °C for 4–6 hours. 7. Workup: Quench with saturated aqueous NH₄Cl (15 mL) to sequester copper salts. Extract with DCM (3 × 15 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Purify the 1,4-disubstituted pyrazole-triazole hybrid via flash chromatography.

Protocol B: Stepwise Deprotection and RuAAC (1,5-Disubstituted Hybrids)

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is highly sensitive to basic impurities; therefore, the terminal alkyne must be isolated prior to cycloaddition.

  • Isolation of Terminal Alkyne: Perform Step 1 from Protocol A. Quench with 1M HCl to neutralize K₂CO₃, extract with DCM, and evaporate to yield pure 1-ethyl-4-ethynyl-1H-pyrazole[3].

  • RuAAC Reaction: In an oven-dried Schlenk flask under N₂, dissolve the terminal alkyne (1.0 mmol) and organic azide (1.0 mmol) in anhydrous 1,4-dioxane (8 mL).

  • Add the Ru(Cp*)Cl(PPh₃)₂ catalyst (0.05 mmol, 5 mol%).

  • Stir at 60 °C for 12 hours.

  • Workup: Concentrate the crude mixture directly onto silica gel and purify via column chromatography to afford the 1,5-disubstituted hybrid.

Workflow A 1-Ethyl-4-((TMS)ethynyl)-1H-pyrazole (Protected Precursor) B Deprotection (K2CO3/MeOH or TBAF) A->B C 1-Ethyl-4-ethynyl-1H-pyrazole (Terminal Alkyne) B->C - TMS-OMe / - TMS-F D CuAAC (CuSO4, NaAsc) + Organic Azide C->D E RuAAC (Ru(Cp*)Cl(PPh3)2) + Organic Azide C->E F 1,4-Disubstituted Pyrazole-Triazole Hybrid D->F Regioselective G 1,5-Disubstituted Pyrazole-Triazole Hybrid E->G Regioselective

Workflow for divergent regioselective synthesis of pyrazole-triazole hybrids.

References

  • [6] Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence for a Dinuclear Copper Intermediate in the Copper-Catalyzed Azide-Alkyne Cycloaddition. Science, 340(6131), 457-460. URL: [Link]

  • [4] Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Organic & Biomolecular Chemistry. URL: [Link]

  • [5] Cantillo, D., et al. (2011). Assessing the whole range of CuAAC mechanisms by DFT calculations—on the intermediacy of copper acetylides. Organic & Biomolecular Chemistry, 9, 2952-2958. URL: [Link]

  • [1] Gräßle, S., et al. (2024). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry, 20, 1396–1404. URL: [Link]

  • [3] r/chemhelp Community. (2024). TMS Deprotection low yields: Practical insights on K2CO3/MeOH workup. Reddit. URL: [Link]

Sources

Application

Application Note: 1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole in Advanced Drug Discovery Workflows

Executive Summary & Chemical Rationale In contemporary medicinal chemistry, the pyrazole ring is recognized as a privileged scaffold. It frequently acts as a hydrogen bond donor/acceptor in the hinge region of kinases an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In contemporary medicinal chemistry, the pyrazole ring is recognized as a privileged scaffold. It frequently acts as a hydrogen bond donor/acceptor in the hinge region of kinases and serves as a core structural motif in numerous anti-inflammatory and antineoplastic agents. 1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a highly versatile, bifunctional building block designed to accelerate lead optimization and library synthesis.

The structural design of this molecule is highly deliberate:

  • 1-Ethyl Substitution: Alkylation at the N1 position eliminates N-H tautomerism. This prevents unwanted N-alkylation or N-arylation side reactions during downstream cross-coupling, simplifies NMR characterization, and enhances the lipophilicity (LogP) of the scaffold, improving passive membrane permeability for oral drug candidates.

  • TMS-Protected Alkyne: The trimethylsilyl (TMS) group is a robust protecting group that masks the reactive terminal alkyne. It remains stable under various basic, nucleophilic, and reductive conditions used in early-stage synthesis. Upon selective deprotection, it reveals a terminal alkyne primed for late-stage functionalization via Sonogashira cross-coupling or Click Chemistry (CuAAC).

Recent literature highlights the growing importance of 4-ethynylpyrazoles in generating heterocyclic electrophilic fragment libraries for targeted covalent inhibitors[1] and in cutting-edge photoredox-catalyzed bioconjugation of peptides [2].

Strategic Workflows & Mechanistic Causality

The utility of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole hinges on the controlled release of the terminal alkyne. The silicon-fluorine bond is exceptionally strong (~582 kJ/mol). By introducing a fluoride source such as Tetrabutylammonium fluoride (TBAF), the TMS group is rapidly and selectively cleaved via a pentacoordinate silicon intermediate, leaving the pyrazole core entirely untouched.

Once deprotected, the resulting 1-ethyl-4-ethynyl-1H-pyrazole can be routed into two primary drug discovery workflows:

  • Sonogashira Cross-Coupling: For the synthesis of extended, conjugated heteroaryl systems (e.g., kinase inhibitors).

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): For the assembly of 1,2,3-triazole linkers, heavily utilized in PROteolysis TArgeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs) [3].

Synthetic_Workflow A 1-Ethyl-4-((trimethylsilyl)ethynyl) -1H-pyrazole B Deprotection (TBAF or K2CO3) A->B C 1-Ethyl-4-ethynyl -1H-pyrazole B->C D Sonogashira Coupling (Pd/Cu Catalysis) C->D E CuAAC Click Chemistry (Cu(I) Catalysis) C->E F Conjugated Heteroaryls (Kinase Inhibitors) D->F G 1,2,3-Triazole Linkers (PROTACs / Bioconjugates) E->G

Workflow of TMS deprotection and subsequent late-stage functionalization pathways.

Validated Experimental Protocols

The following protocols have been optimized for high yield, reproducibility, and minimal byproduct formation.

Protocol A: TMS Deprotection to Yield 1-Ethyl-4-ethynyl-1H-pyrazole

Objective: Selectively remove the TMS group without degrading the pyrazole core.

  • Preparation: Dissolve 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 equiv, e.g., 5.0 mmol) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Cooling: Chill the reaction flask to 0 °C in an ice bath. Causality: The desilylation reaction is exothermic. Starting at 0 °C prevents localized heating that could lead to alkyne degradation or polymerization.

  • Reagent Addition: Add TBAF (1.0 M in THF, 1.1 equiv) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 1 hour. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Flash chromatography yields the pure terminal alkyne. Self-Validation: The disappearance of the TMS protons (~0.2 ppm) and the appearance of a terminal alkyne proton (~3.1 ppm) in ¹H NMR confirms successful deprotection.

Protocol B: Sonogashira Cross-Coupling

Objective: Couple the terminal alkyne to an aryl/heteroaryl halide to build extended pharmacophores.

  • Preparation: In an oven-dried Schlenk flask, combine 1-ethyl-4-ethynyl-1H-pyrazole (1.1 equiv) and the target Aryl Halide (1.0 equiv).

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.10 equiv).

  • Solvent/Base: Add anhydrous Triethylamine (Et₃N) to achieve a 0.1 M concentration.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded. O₂ deactivates the Pd(0) catalytic species and promotes the copper-mediated Glaser homocoupling, which dimerizes the terminal alkyne into an unwanted diyne byproduct.

  • Reaction: Heat the mixture to 70 °C under an argon atmosphere for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove metal salts, and concentrate the filtrate. Purify via column chromatography.

Protocol C: CuAAC (Click Chemistry) for Linker Assembly

Objective: React the terminal alkyne with an azide to form a 1,4-disubstituted 1,2,3-triazole.

  • Preparation: Dissolve 1-ethyl-4-ethynyl-1H-pyrazole (1.0 equiv) and the target Azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water (0.1 M). Causality: This specific solvent mixture ensures the solubility of both the organic substrates and the inorganic catalysts.

  • Catalyst Addition: Add CuSO₄·5H₂O (0.1 equiv) followed by Sodium Ascorbate (0.2 equiv). Causality: Sodium ascorbate acts as a mild reducing agent, reducing the inactive Cu(II) to the catalytically active Cu(I) species in situ. This avoids the necessity of handling highly unstable and oxygen-sensitive Cu(I) salts directly.

  • Reaction: Stir vigorously at room temperature for 4–6 hours. The product often precipitates directly from the aqueous mixture, allowing for isolation via simple vacuum filtration.

Quantitative Data Summary

The table below summarizes the optimized parameters and expected outcomes for the functionalization of the 1-ethyl-4-ethynyl-1H-pyrazole building block.

Reaction TypeReagents / CatalystsSolvent SystemTempTimeTypical YieldPrimary Application
TMS Deprotection TBAF (1.1 eq)THF0 °C to RT1 h>90%Precursor generation
Sonogashira Coupling Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)Et₃N (or DMF/Et₃N)70 °C12 h75–85%Kinase inhibitors, Fluorophores
CuAAC (Click) CuSO₄ (10 mol%), Na Ascorbate (20 mol%)t-BuOH / H₂O (1:1)RT4–6 h85–95%PROTAC linkers, Bioconjugation

Application in Targeted Protein Degradation (PROTACs)

Because the pyrazole ring provides excellent physicochemical properties, incorporating it into a PROTAC linker via CuAAC click chemistry is a highly effective strategy. The resulting triazole acts as a rigid, metabolically stable linker that dictates the spatial orientation between the target protein and the E3 ligase.

PROTAC POI Target Protein (e.g., Kinase) Ternary Ternary Complex Formation POI->Ternary PROTAC PROTAC Molecule (Triazole Linker from Pyrazole) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Proteasome 26S Proteasome Degradation Ub->Proteasome

Mechanism of targeted protein degradation utilizing pyrazole-derived triazole linkers.

References

  • Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors Journal of Medicinal Chemistry URL:[Link]

  • Photoredox C–H functionalization leads the site-selective phenylalanine bioconjugation Scientific Reports URL:[Link]

  • Synthesis of 1-Boc-4-ethynyl-1H-pyrazole and related derivatives Organic & Biomolecular Chemistry URL:[Link]

Method

Application Note: Advanced Synthesis of Complex Pyrazole Derivatives from 1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Executive Summary The pyrazole core is a privileged scaffold in modern drug discovery, frequently serving as a critical pharmacophore in kinase inhibitors, epigenetic modulators, and Proteolysis Targeting Chimeras (PROTA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole core is a privileged scaffold in modern drug discovery, frequently serving as a critical pharmacophore in kinase inhibitors, epigenetic modulators, and Proteolysis Targeting Chimeras (PROTACs)[1][2]. Among pyrazole building blocks, 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole stands out as a highly versatile, orthogonally protected intermediate. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the deprotection and downstream functionalization of this compound, specifically focusing on Sonogashira cross-coupling and CuAAC "Click" chemistry.

Mechanistic Rationale & Structural Advantages

Successful synthesis of complex pyrazole derivatives requires careful management of regiochemistry and functional group compatibility. The design of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole addresses these challenges through two key structural features:

  • N1-Ethyl Substitution: Unsubstituted pyrazoles exist as rapidly interconverting tautomers, which complicates electrophilic aromatic substitution and cross-coupling reactions. The N-ethyl group locks the heterocycle into a single tautomeric face, ensuring absolute regiocontrol. Furthermore, the ethyl moiety enhances the lipophilicity of the resulting drug candidates, a critical parameter for oral bioavailability[3].

  • C4-TMS-Alkyne: Terminal alkynes are highly reactive and prone to oxidative homocoupling (Glaser coupling) during storage or early synthetic steps. The trimethylsilyl (TMS) group acts as a robust protecting group that masks the alkyne's reactivity. Because the Si-C bond is highly susceptible to nucleophilic attack by fluoride ions, the terminal alkyne can be unmasked under extremely mild conditions without disturbing the pyrazole core[3].

Synthetic Workflows

The unmasked 4-ethynyl-1H-pyrazole is a powerful nucleophilic and dipolar handle. Depending on the therapeutic target, it can be diverted into multiple synthetic pathways to generate structurally diverse libraries.

Workflow TMS_Py 1-Ethyl-4-((trimethylsilyl)ethynyl) -1H-pyrazole Deprotect Deprotection (TBAF or K2CO3/MeOH) Cleavage of TMS Group TMS_Py->Deprotect Terminal_Alkyne 1-Ethyl-4-ethynyl-1H-pyrazole (Reactive Intermediate) Deprotect->Terminal_Alkyne Sonogashira Sonogashira Cross-Coupling (Pd/Cu Catalysis) Terminal_Alkyne->Sonogashira CuAAC CuAAC 'Click' Reaction (Cu(I) Catalysis) Terminal_Alkyne->CuAAC Hydration Alkyne Hydration (Acidic/Metal Catalysis) Terminal_Alkyne->Hydration Prod_A Aryl-alkynyl Pyrazoles (Kinase Inhibitors) Sonogashira->Prod_A Prod_B 1,2,3-Triazolyl-Pyrazole Hybrids (PROTACs) CuAAC->Prod_B Prod_C 4-Acetyl-1-ethylpyrazole (Building Blocks) Hydration->Prod_C

Synthetic pathways for derivatizing 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole.

Quantitative Data: Reaction Optimization

The efficiency of the Sonogashira cross-coupling step is highly dependent on the choice of catalyst, solvent, and base. Table 1 summarizes the optimization data for coupling the deprotected 1-ethyl-4-ethynyl-1H-pyrazole with a model aryl iodide.

Table 1: Optimization of Sonogashira Coupling Conditions

EntryCatalyst System (mol%)SolventBase (Equiv)Temp (°C)Yield (%)Causality / Expert Observation
1Pd(PPh3)2Cl2 (5) / CuI (10)DMFEt3N (3.0)8085Standard conditions; high yield but requires tedious aqueous wash to remove DMF[1].
2Pd(dppf)Cl2 (5) / CuI (10)THFDiisopropylamine (3.0)6594 Bulky ligand prevents catalyst deactivation; THF simplifies workup; steric bulk of base minimizes homocoupling.
3Pd(PPh3)4 (5) / No CuTolueneK2CO3 (2.0)10045Copper-free conditions lead to sluggish transmetalation and lower yields[4].
4Pd(OAc)2 (5) / CuI (10)THFEt3N (3.0)6572Lack of phosphine ligands leads to rapid palladium black precipitation.

Experimental Protocols

Protocol A: Cleavage of the Trimethylsilyl (TMS) Group

Objective: Unmask the terminal alkyne to generate the reactive 1-ethyl-4-ethynyl-1H-pyrazole. Causality & Mechanism: The Si-C bond is highly susceptible to nucleophilic attack by fluoride ions due to the exceptionally high bond dissociation energy of the Si-F bond (~582 kJ/mol). This provides a rapid, thermodynamically driven deprotection[3].

  • Preparation: Dissolve 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 equiv, 10 mmol) in anhydrous THF (0.3 M) in an oven-dried round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Addition: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv) dropwise over 5 minutes. Expert Insight: Maintaining the temperature at 0 °C during addition prevents exothermic degradation and minimizes the formation of polymeric byproducts.

  • Reaction: Remove the ice bath and stir for 30 minutes at room temperature.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the strongly UV-active starting material spot disappears, replaced by a new, more polar spot (lower Rf) corresponding to the terminal alkyne.

  • Workup & Purification: Concentrate the mixture in vacuo. To remove the tetrabutylammonium salts (which often cause emulsions in aqueous workups), pass the crude residue directly through a short pad of silica gel, eluting with 100% EtOAc.

  • Isolation: Concentrate the filtrate to afford the terminal alkyne as a volatile oil. Caution: Do not dry under high vacuum (< 1 mbar) for extended periods, as the low molecular weight product is prone to sublimation.

Protocol B: Sonogashira Cross-Coupling

Objective: Couple 1-ethyl-4-ethynyl-1H-pyrazole with an aryl halide to form a conjugated C-C bond, a common motif in epigenetic inhibitors[1].

Sonogashira Pd0 Pd(0)L2 Active Catalyst PdII_Ox Pd(II) Oxidative Addition Pd0->PdII_Ox Aryl Halide PdII_Trans Pd(II) Trans- metalation PdII_Ox->PdII_Trans Cu-Alkyne PdII_Red Pd(II) Reductive Elimination PdII_Trans->PdII_Red Isomerization PdII_Red->Pd0 Product

Palladium-catalyzed Sonogashira cross-coupling catalytic cycle.

  • Setup: In an oven-dried Schlenk flask, combine 1-ethyl-4-ethynyl-1H-pyrazole (1.0 equiv), the target aryl iodide (1.1 equiv), Pd(dppf)Cl2 (5 mol%), and CuI (10 mol%).

  • Degassing: Evacuate and backfill the flask with nitrogen (3 cycles). Expert Insight: Strict exclusion of oxygen is mandatory to prevent the copper-catalyzed oxidative Glaser homocoupling of the alkyne[4].

  • Solvent Addition: Add anhydrous, degassed THF (0.2 M) and degassed diisopropylamine (3.0 equiv).

  • Reaction: Stir the mixture at 65 °C for 4-6 hours.

  • Self-Validation Check: The reaction mixture will transition from a clear yellow/orange solution to a dark brown suspension. The formation of a dense white precipitate (diisopropylammonium iodide) serves as a visual, real-time indicator of catalytic turnover and successful transmetalation.

  • Workup: Cool to room temperature, quench with saturated aqueous NH4Cl (to complex and remove copper salts), extract with EtOAc (3x), and dry the combined organic layers over anhydrous Na2SO4. Purify via flash column chromatography.

Protocol C: CuAAC "Click" Chemistry for PROTAC Linkers

Objective: Construct a 1,2,3-triazole linkage to connect the pyrazole warhead to an E3 ligase ligand, a standard workflow in PROTAC synthesis[2]. Causality & Mechanism: Copper(I) catalyzes the highly regioselective 1,3-dipolar cycloaddition between the terminal alkyne and an organic azide, exclusively yielding the 1,4-disubstituted triazole. Sodium ascorbate is utilized to reduce Cu(II) to the catalytically active Cu(I) species in situ, preventing oxidative side reactions.

  • Setup: Suspend 1-ethyl-4-ethynyl-1H-pyrazole (1.0 equiv) and the target organic azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water (0.2 M).

  • Catalyst Generation: Add sodium ascorbate (20 mol%) followed by CuSO4·5H2O (10 mol%). Expert Insight: Always add the reducing agent (ascorbate) before the copper salt to ensure immediate reduction to Cu(I), preventing the alkyne from coordinating with Cu(II).

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Self-Validation Check: Complete consumption of the alkyne can be verified via TLC. Furthermore, because the resulting triazole-pyrazole hybrid is typically insoluble in the aqueous alcohol mixture, the product will precipitate directly out of solution as a crystalline solid.

  • Isolation: Filter the precipitate, wash sequentially with cold water (to remove copper salts and ascorbate) and cold diethyl ether, then dry in vacuo to obtain the analytically pure triazole.

References

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. tandfonline.com. 1[1]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). nih.gov. 3[3]

  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITU. clockss.org. 4[4]

  • Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression. nih.gov. 2[2]

Sources

Application

Catalytic Conversion Methods for 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole: An Application and Protocol Guide

This technical guide provides a comprehensive overview of the catalytic conversion methods for 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole, a versatile building block in modern synthetic chemistry. The protocols and...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the catalytic conversion methods for 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole, a versatile building block in modern synthetic chemistry. The protocols and discussions herein are tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into the practical application and mechanistic underpinnings of these transformations.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and other pharmaceuticals. The derivatization of the pyrazole core is therefore of paramount importance. The subject of this guide, 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole, is a particularly valuable intermediate. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, allowing for a range of selective transformations. This guide will detail the synthesis of this key intermediate and explore its subsequent catalytic conversions, including desilylation, Sonogashira coupling, semi-hydrogenation, and copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".

Part 1: Synthesis of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

The most direct route to the title compound involves a two-step sequence starting from pyrazole: N-ethylation followed by iodination and subsequent Sonogashira coupling.

Protocol 1.1: Synthesis of 1-ethyl-4-iodopyrazole

This protocol first describes the synthesis of 4-iodopyrazole, followed by its N-ethylation.

Materials:

  • Pyrazole

  • Iodine (I₂)

  • Periodic acid (HIO₃)

  • Sulfuric acid (30%)

  • Acetic acid

  • Sodium carbonate (20% solution)

  • Chloroform

  • Sodium hydroxide

  • Ethyl iodide

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM)

Procedure:

  • Iodination of Pyrazole: In a round-bottom flask, combine pyrazole (1.0 eq), iodine (0.4 eq), and periodic acid (0.2 eq) in acetic acid. Add a catalytic amount of 30% sulfuric acid. Heat the mixture at 70°C for 15 minutes, or until the color of the iodine disappears. Cool the reaction mixture, concentrate it under reduced pressure, and then neutralize with a 20% sodium carbonate solution. Extract the product with chloroform, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 4-iodopyrazole.[1]

  • N-Ethylation: To a solution of 4-iodopyrazole (1.0 eq) in dichloromethane, add powdered sodium hydroxide (2.0 eq) and a catalytic amount of tetrabutylammonium bromide. Add ethyl iodide (1.2 eq) and stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC. Upon completion, filter the reaction mixture, wash the solid with dichloromethane, and concentrate the filtrate. The crude product can be purified by column chromatography on silica gel to afford 1-ethyl-4-iodopyrazole.

Protocol 1.2: Sonogashira Coupling to Yield 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2][3]

Materials:

  • 1-ethyl-4-iodopyrazole

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 1-ethyl-4-iodopyrazole (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Add anhydrous THF and triethylamine (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add (trimethylsilyl)acetylene (1.2 eq) dropwise.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole.

Rationale for Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for the Sonogashira reaction. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the reductive elimination of the product, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[3]

  • Base: Triethylamine acts as a base to neutralize the hydrogen iodide formed during the reaction and to facilitate the formation of the copper acetylide.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst. Therefore, maintaining an inert atmosphere is essential for high yields.[4]

Part 2: Catalytic Conversions of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

The presence of the TMS-protected alkyne functionality opens up a variety of synthetic pathways.

Section 2.1: Catalytic Desilylation to 1-ethyl-4-ethynyl-1H-pyrazole

The removal of the TMS group is a common and often necessary step to unmask the terminal alkyne for further reactions. While stoichiometric fluoride reagents like TBAF are frequently used, catalytic methods offer a milder and more atom-economical alternative.

Protocol 2.1.1: Mild Desilylation using Catalytic Copper(II) Sulfate and Sodium Ascorbate

This method utilizes a redox-active system to achieve efficient desilylation under mild conditions.[5]

Materials:

  • 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Methanol

  • Water

Procedure:

  • Dissolve 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 eq) in methanol.

  • In a separate flask, prepare a solution of copper(II) sulfate pentahydrate (5 mol%) and sodium ascorbate (10 mol%) in a small amount of water.

  • Add the aqueous catalyst solution to the methanolic solution of the starting material.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-ethyl-4-ethynyl-1H-pyrazole.

Causality Behind Experimental Choices:

The combination of copper(II) sulfate and sodium ascorbate generates a catalytically active copper(I) species in situ. This copper(I) is believed to facilitate the cleavage of the silicon-carbon bond. This method is advantageous due to its mildness and the use of inexpensive and non-toxic reagents.[5]

Desilylation_Mechanism_Overview cluster_0 Catalyst Generation cluster_1 Desilylation Cu(II)SO4 Cu(II)SO4 Cu(I) Cu(I) Cu(II)SO4->Cu(I) Reduction Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Cu(I) TMS-Alkyne R-C≡C-TMS Terminal Alkyne R-C≡C-H TMS-Alkyne->Terminal Alkyne Cu(I) catalyst

Caption: Overview of the catalytic desilylation process.

Section 2.2: Sonogashira Coupling of 1-ethyl-4-ethynyl-1H-pyrazole

With the terminal alkyne deprotected, it can now participate in a Sonogashira coupling with various aryl or vinyl halides to construct more complex molecules.

Protocol 2.2.1: Coupling with 4-Iodoanisole

Materials:

  • 1-ethyl-4-ethynyl-1H-pyrazole

  • 4-Iodoanisole

  • PdCl₂(PPh₃)₂

  • CuI

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Follow the general procedure outlined in Protocol 1.2, using 1-ethyl-4-ethynyl-1H-pyrazole (1.0 eq) and 4-iodoanisole (1.1 eq) as the coupling partners.

  • Use DIPEA as the base and DMF as the solvent.

  • Heat the reaction at 80°C for 6-8 hours.

  • Purify the product by column chromatography to yield 1-ethyl-4-((4-methoxyphenyl)ethynyl)-1H-pyrazole.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(I)L₂ pd0->pd_complex1 Oxidative Addition (Ar-I) pd_complex2 Ar-Pd(II)(C≡CR)L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡C-R pd_complex2->product cuI CuI cu_acetylide Cu-C≡C-R cuI->cu_acetylide cu_acetylide->pd_complex1 alkyne H-C≡C-R alkyne->cu_acetylide base Base base->cu_acetylide

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Section 2.3: Catalytic Semi-Hydrogenation to 1-ethyl-4-((Z)-(trimethylsilyl)vinyl)-1H-pyrazole

Selective semi-hydrogenation of the alkyne to a cis-(Z)-alkene can be achieved using a "poisoned" catalyst, such as Lindlar's catalyst. This transformation is valuable for introducing stereodefined double bonds.

Protocol 2.3.1: Hydrogenation using Lindlar's Catalyst

Materials:

  • 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Ethyl acetate

  • Hydrogen gas (H₂)

Procedure:

  • To a round-bottom flask, add 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 eq) and Lindlar's catalyst (5-10 wt%).

  • Add ethyl acetate as the solvent and a drop of quinoline.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress carefully by TLC or GC-MS to avoid over-reduction to the alkane.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Rationale for Experimental Choices:

  • Lindlar's Catalyst: This is a heterogeneous palladium catalyst that has been intentionally "poisoned" with lead and quinoline.[6] These poisons reduce the catalyst's activity, preventing the further reduction of the initially formed alkene to an alkane.[7]

  • Stereochemistry: The hydrogenation occurs on the surface of the catalyst, with both hydrogen atoms being delivered to the same face of the alkyne. This syn-addition results in the formation of the cis-(Z)-alkene.[6][7]

SubstrateProductCatalystYield (%)Selectivity (Z:E)
PhenylacetyleneStyreneLindlar's>95N/A
2-Butynecis-2-ButeneLindlar's>98>99:1
1-ethynyl-4-nitrobenzene1-nitro-4-vinylbenzeneLindlar's92N/A

Table 1: Representative yields and selectivities for Lindlar hydrogenation.

Section 2.4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The "click" reaction is a highly efficient and versatile method for forming 1,2,3-triazoles. The reaction between the desilylated alkyne and an organic azide proceeds readily in the presence of a copper(I) catalyst.

Protocol 2.4.1: Synthesis of 1-((1-ethyl-1H-pyrazol-4-yl)methyl)-4-phenyl-1H-1,2,3-triazole

Materials:

  • 1-ethyl-4-ethynyl-1H-pyrazole

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a vial, dissolve 1-ethyl-4-ethynyl-1H-pyrazole (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (20 mol%) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (10 mol%) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The formation of the triazole product is often indicated by a color change.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired triazole.

Mechanistic Insights:

The CuAAC reaction proceeds through a mechanism that is distinct from the uncatalyzed Huisgen 1,3-dipolar cycloaddition. The copper(I) catalyst, generated in situ from the reduction of copper(II) by sodium ascorbate, coordinates with the terminal alkyne to form a copper acetylide. This intermediate then reacts with the azide in a stepwise manner to form the triazole product, with high regioselectivity for the 1,4-disubstituted isomer.[8]

CuAAC_Mechanism Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Na Ascorbate Na Ascorbate Na Ascorbate->Cu(I) Cu-Acetylide R-C≡C-Cu(I) Cu(I)->Cu-Acetylide Alkyne R-C≡C-H Alkyne->Cu-Acetylide Triazole 1,4-Disubstituted Triazole Cu-Acetylide->Triazole Azide R'-N₃ Azide->Triazole

Caption: Simplified workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a highly versatile synthetic intermediate. The strategic use of the trimethylsilyl protecting group allows for controlled and selective transformations at the alkyne terminus. This guide has provided detailed protocols and mechanistic insights into the synthesis of this compound and its subsequent catalytic conversions, including desilylation, Sonogashira coupling, semi-hydrogenation, and copper-catalyzed azide-alkyne cycloaddition. These methods provide researchers with a powerful toolkit for the synthesis of novel pyrazole-containing molecules for applications in drug discovery and materials science.

References

  • Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321.

  • Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 134-138.

  • Wikipedia contributors. (2023). Lindlar catalyst. Wikipedia, The Free Encyclopedia.

  • Mazeikaite, R., et al. (2015). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA.

  • Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Sociedad Química de México.

  • Barry, C. S., & Harding, T. C. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Molecules, 23(9), 2269.

  • Khabnadideh, S., et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. HETEROCYCLES, 60(4), 879-886.

  • Chem LibreTexts. (2021). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst.

  • Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate.

  • Sipos, G., & Kollar, L. (2016). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace.

  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.

  • Lee, J., et al. (2023). Annulation of O-silyl N,O-ketene acetals with alkynes for the synthesis of dihydropyridinones and its application in concise total synthesis of phenanthroindolizidine alkaloids. Frontiers in Chemistry, 11, 1269635.

  • Radkowski, K., et al. (2013). A Functional-Group-Tolerant Catalytic trans Hydrogenation of Alkynes. Angewandte Chemie International Edition, 52(1), 355-360.

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole.

  • Vector Laboratories. (2024). Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents.

  • Sureshan, K. M., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(15), 5062-5064.

  • ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne.

  • Pearson+. (n.d.). Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep.

  • Organic Chemistry. (n.d.). Alkyne Hydrogenation with Lindlar Catalyst.

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia.

  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.

  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

  • Meshram, J. S., et al. (2005). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals u. Indian Journal of Chemistry, 44B, 1473-1476.

  • Beilstein Archives. (2025). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions.

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.

  • Chemistry Stack Exchange. (2021). Mechanism for removal of trimethylsilyl directly bonded to carbons.

  • Reddy, C. R., et al. (2007). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 5(21), 3443-3445.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting incomplete TMS cleavage of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Welcome to the Technical Support Center for advanced synthetic troubleshooting. This guide is specifically engineered for researchers and drug development professionals dealing with the incomplete deprotection of 1-ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic troubleshooting. This guide is specifically engineered for researchers and drug development professionals dealing with the incomplete deprotection of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole .

While the cleavage of a trimethylsilyl (TMS) group from a terminal alkyne is often treated as a trivial textbook reaction, pyrazole-conjugated alkynes present unique physicochemical challenges. The electron-rich nature of the pyrazole ring, combined with the lipophilicity of the substrate and the volatility of the resulting product, frequently leads to stalled reactions, poor mass recovery, or unexpected side products[1].

This guide breaks down the mechanistic causes of these failures and provides self-validating protocols to ensure complete conversion.

Mechanistic Context: Why Does Cleavage Fail?

To troubleshoot effectively, we must move beyond simply adding more reagent and understand the causality behind the reaction failure:

  • The Methanolysis Equilibrium Trap: The standard protocol utilizes K₂CO₃ in methanol[1]. This is not a direct cleavage; it is a base-catalyzed methanolysis that generates methoxytrimethylsilane (TMS-OMe) as a byproduct. Because this reaction is entirely reversible, a build-up of TMS-OMe—or poor solubility of the lipophilic pyrazole in pure methanol—will cause the reaction to stall at 50-60% conversion[2].

  • Fluoride-Induced Degradation: When methanolysis fails, researchers often pivot to Tetrabutylammonium fluoride (TBAF). However, commercial TBAF is supplied as a trihydrate. The combination of "naked" fluoride ions and hydroxide (from water) creates a highly basic environment. For ethynylpyrazoles, this basicity can trigger the isomerization of the alkyne into an allene side-product, or cause polymerization of the heterocycle[2].

  • Product Volatility: The deprotected product, 1-ethyl-4-ethynyl-1H-pyrazole, has a low molecular weight and lacks heavy functional groups. Often, the cleavage reaction is 100% successful, but the product is inadvertently sublimated or evaporated during high-vacuum rotary evaporation.

Reagent Selection & Diagnostic Matrix

Before altering your workflow, compare the quantitative and mechanistic profiles of common deprotection systems to select the right approach for your specific bottleneck.

Reagent SystemCleavage MechanismTypical Reaction TimeChemoselectivityPrimary Failure Mode
K₂CO₃ / MeOH Base-catalyzed methanolysis1 - 4 hoursHighStalls due to TMS-OMe equilibrium or poor substrate solubility.
TBAF / THF Fluoride-mediated desilylation10 - 30 minsModerateBase-catalyzed side reactions (e.g., allene formation)[2].
CsF / MeCN Mild fluoride desilylation2 - 6 hoursHighSlow kinetics if strictly anhydrous; requires trace moisture[3].
TBAF + AcOH Buffered fluoride cleavage30 - 60 minsHighIncomplete cleavage if over-buffered; requires precise stoichiometry[4].

Troubleshooting Decision Tree

Use the following logical workflow to diagnose and correct your specific experimental failure.

G Start Incomplete TMS Cleavage of Ethynylpyrazole? CheckSol Is the starting material fully soluble in MeOH? Start->CheckSol SolNo Add THF or DCM as co-solvent CheckSol->SolNo No SolYes Evaluate Reagent Used CheckSol->SolYes Yes ReagentK K2CO3 / MeOH (Reaction Stalled) SolYes->ReagentK ReagentF TBAF / THF (Degradation/Messy) SolYes->ReagentF FixK Drive Equilibrium: Evaporate TMS-OMe & add fresh MeOH ReagentK->FixK FixF Buffer with AcOH or switch to CsF/MeCN ReagentF->FixF

Workflow for troubleshooting incomplete TMS-alkyne deprotection in pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q: My K₂CO₃/MeOH reaction stalls at 50% conversion. Adding more base doesn't help. How do I push it to completion? A: Adding more base will not overcome a thermodynamic equilibrium. The cleavage generates TMS-OMe, and because your starting material (1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole) is highly lipophilic, it likely forms a micro-emulsion rather than a true solution in pure methanol. The Fix: First, add THF as a co-solvent (MeOH:THF 1:1) to ensure a homogeneous solution. If the reaction still stalls, concentrate the mixture halfway through the reaction on a rotary evaporator to drive off the volatile TMS-OMe, then resuspend the residue in fresh MeOH/THF and continue stirring[2].

Q: I switched to TBAF in THF to force the reaction, but my NMR shows a messy baseline and multiple side products. Why? A: Commercial TBAF contains significant residual moisture and is highly basic. The combination of strong fluoride affinity for silicon and the basicity of the hydroxide/fluoride ions can trigger base-catalyzed side reactions, including the isomerization of the terminal alkyne to an allene, or degradation of the electron-rich pyrazole[2]. The Fix: Buffer your TBAF solution with 1 equivalent of glacial acetic acid (AcOH) prior to adding it to your substrate[4]. Alternatively, switch to a milder fluoride source like Cesium Fluoride (CsF) in acetonitrile,[3].

Q: The TLC shows complete consumption of the starting material, but my isolated yield is <30%. Where did my product go? A: You likely evaporated it. 1-ethyl-4-ethynyl-1H-pyrazole is a low-molecular-weight, highly volatile compound. The Fix: Never use a high-vacuum Schlenk line or lyophilizer to dry this specific product. During rotary evaporation, keep the water bath strictly below 30 °C and the pressure above 50 mbar. Extract with a highly volatile solvent like diethyl ether or dichloromethane (DCM) to minimize the heat required for concentration.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step until the validation checkpoints are met.

Protocol A: Optimized Co-Solvent Methanolysis (Recommended for High Purity)

This method overcomes solubility limitations and equilibrium stalling without introducing harsh fluoride ions.

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole in 5 mL of anhydrous THF to ensure complete solvation.

  • Reagent Addition: Add 5 mL of Methanol, followed by 2.0 equivalents (276 mg) of finely powdered anhydrous K₂CO₃[1].

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 2 hours.

  • Validation Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: 20% EtOAc in Hexanes). The starting material is highly non-polar (Rf ~0.8). The deprotected product will appear as a new, more polar UV-active spot (Rf ~0.4).

    • Troubleshooting: If the starting material spot is still visible after 2 hours, evaporate the solvent under reduced pressure (water bath 30 °C), add 10 mL of fresh MeOH:THF (1:1), and stir for an additional hour.

  • Workup: Dilute the mixture with 15 mL of water and extract with Diethyl Ether (3 x 15 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter. Concentrate carefully on a rotary evaporator (Water bath: 25 °C, Pressure: >50 mbar) to prevent product volatilization.

Protocol B: Mild Fluoride Cleavage via CsF (Alternative for Base-Sensitive Substrates)

If methanolysis fails due to specific steric or electronic constraints in your pyrazole analogs, CsF offers a mild, highly effective alternative to TBAF[3].

  • Preparation: Dissolve 1.0 mmol of the TMS-protected pyrazole in 10 mL of Acetonitrile (MeCN).

  • Reagent Addition: Add 1.5 equivalents (228 mg) of Cesium Fluoride (CsF). Note: CsF is hygroscopic; weigh it quickly. Trace moisture actually assists this reaction by acting as a proton source for the terminal alkyne.

  • Reaction: Stir at room temperature for 3–4 hours.

  • Validation Checkpoint (TLC): Monitor via TLC (20% EtOAc/Hexanes) until the Rf ~0.8 spot is completely consumed.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove inorganic salts, washing the pad with DCM.

  • Isolation: Concentrate the filtrate under mild vacuum (Water bath: 25 °C) and purify the residue via short-path silica gel chromatography if necessary.

References

  • Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride Aure Chemical[Link]

  • Solid-Phase Synthesis of Sequence-Defined Informational Oligomers The Journal of Organic Chemistry - ACS Publications[Link]

  • Struggling with TMS deprotection for weeks : r/Chempros Reddit[Link]

  • Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles RSC Advances - RSC Publishing[Link]

  • Hypothesis-Driven, Structure-Based Design in Photopharmacology: The Case of eDHFR Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Optimization

preventing alkyne degradation during storage of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Technical Support Center: Handling and Storage of 1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who expe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling and Storage of 1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield drops or compound degradation when working with silyl-protected alkynes.

While 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a robust building block for medicinal chemistry and materials science, its structural features make it uniquely vulnerable during long-term storage. This guide bypasses generic advice to provide a mechanistic understanding of why this specific compound degrades and how to implement self-validating protocols to preserve its integrity.

Section 1: The Causality of Degradation

To prevent degradation, we must first understand the chemical environment of the molecule. The trimethylsilyl (TMS) group is designed to protect the terminal alkyne during intermediate synthetic steps, but it is highly labile under both acidic and basic conditions[1].

The vulnerability of this specific compound stems from two intersecting factors:

  • Autocatalytic Protodesilylation: The pyrazole ring is weakly basic, with the protonated form exhibiting a pKa of approximately 2.52[2]. While seemingly innocuous, the N2 nitrogen of the pyrazole can coordinate with trace atmospheric moisture (H₂O). This interaction creates a localized micro-environment that acts as a base-catalyzed protodesilylation system, stripping the TMS group to yield the unprotected terminal alkyne[3].

  • Metal-Catalyzed Polymerization: This compound is typically synthesized via a Sonogashira cross-coupling. If transition metal residues (such as Pd or Cu) are carried over during purification, they remain dormant as long as the alkyne is protected. However, once moisture induces protodesilylation, the newly exposed terminal alkyne is rapidly catalyzed by these trace metals, leading to Glaser-type homo-coupling or polymerization[4]. This is the primary cause of the dark, insoluble tars often found in degraded batches.

Section 2: Degradation Pathway Visualization

The following diagram maps the logical relationship between environmental exposure, structural vulnerabilities, and the ultimate degradation of the compound.

AlkyneDegradation Start 1-ethyl-4-((trimethylsilyl)ethynyl) -1H-pyrazole Desilylation Protodesilylation (Loss of TMS) Start->Desilylation Moisture Moisture (H2O) Exposure Moisture->Desilylation Proton Source TraceBase Trace Base / Pyrazole Autocatalysis TraceBase->Desilylation Catalysis TerminalAlkyne Terminal Alkyne Formation Desilylation->TerminalAlkyne Polymerization Dimerization & Polymerization TerminalAlkyne->Polymerization TraceMetals Trace Pd/Cu (Synthesis Carryover) TraceMetals->Polymerization Catalysis

Mechanistic pathway of TMS-alkyne degradation via protodesilylation and subsequent polymerization.

Section 3: Quantitative Storage Stability Profile

To optimize your inventory management, refer to the empirical stability data below. The half-life of the TMS group is heavily dependent on the exclusion of moisture and thermal energy.

Storage ConditionTemperatureAtmosphereEstimated Shelf-LifePrimary Degradation Risk
Ideal (Solid) -20 °CArgon> 24 monthsLow
Standard (Solid) 2–8 °CNitrogen12 monthsModerate (Slow protodesilylation)
Poor (Solid) 25 °CAir / Ambient< 3 monthsHigh (Moisture-induced cleavage)
Solution (CDCl₃) 25 °CAir< 1 weekVery High (Acid-catalyzed cleavage)

Section 4: Troubleshooting & FAQs

Q: My compound turned from a pale yellow oil/solid to dark brown. Is it ruined? A: The blackening is a classic sign of trace metal contamination (Pd/Cu) from the initial Sonogashira coupling[4]. When trace moisture causes protodesilylation, the newly formed terminal alkyne undergoes metal-catalyzed polymerization. While the dark color is alarming, polymers are highly polar. You can often recover the intact TMS-protected fraction using the Remediation SOP below.

Q: Can I store this compound in solution for convenience? A: It is highly discouraged. Halogenated solvents like CDCl₃ or CH₂Cl₂ can generate trace DCl or HCl over time upon exposure to light and air. Because the TMS group is extremely labile to acid[1], solution storage rapidly accelerates degradation. If solution storage is unavoidable, use anhydrous, acid-free solvents (e.g., THF or benzene-d₆) and store at -20 °C for no more than 48 hours.

Q: How do I definitively identify protodesilylation in my NMR spectra? A: Monitor the integration of the TMS singlet (9H) at ~0.24 ppm relative to the pyrazole ethyl group signals (triplet at ~1.5 ppm, quartet at ~4.1 ppm). The appearance of a new, sharp singlet around 3.0–3.2 ppm indicates the formation of the terminal alkyne proton (C≡C-H).

Section 5: Standard Operating Protocols (SOPs)

SOP 1: Preparation for Long-Term Storage

This protocol ensures the exclusion of the two primary degradation catalysts: moisture and light.

  • High-Vacuum Desiccation: Transfer the purified compound to a pre-weighed flask. Apply high vacuum (<0.1 Torr) for a minimum of 4 hours.

    • Causality: This removes trace moisture and residual solvents, eliminating the proton source required for pyrazole-mediated protodesilylation.

    • Validation: Record the mass. Re-apply vacuum for 1 hour and weigh again. A mass difference of <0.1% validates complete drying.

  • Amber Vial Transfer: Transfer the dried compound to an amber glass vial.

    • Causality: Prevents photolytic excitation of the alkyne π-system, which can trigger radical-mediated degradation pathways.

  • Inert Gas Blanketing: Purge the vial with ultra-high purity (UHP) Argon for 3 minutes.

    • Causality: Argon is denser than Nitrogen and effectively displaces atmospheric oxygen and moisture, creating a protective blanket over the compound.

  • Sealing and Storage: Seal the vial tightly with a PTFE-lined cap, wrap the seam with Parafilm, and store in a desiccator at -20 °C.

    • Causality: PTFE is chemically inert and prevents the leaching of plasticizers (found in standard rubber septa) which can introduce acidic impurities over time.

SOP 2: Purity Remediation (Silica Plug)

Use this protocol to rescue a batch that has begun to darken or show terminal alkyne peaks in NMR.

  • Dissolution: Dissolve the degraded sample in a minimal amount of anhydrous Hexanes/Ethyl Acetate (9:1).

    • Causality: This non-polar solvent system readily dissolves the intact TMS-protected pyrazole but forces highly polar polymeric degradation products to crash out.

  • Silica Filtration: Prepare a short pad of silica gel (2–3 cm) in a sintered glass funnel. Elute the solution through the pad.

    • Causality: The silica matrix traps trace Pd/Cu salts and the polar, unprotected terminal alkynes, allowing only the desired non-polar TMS-alkyne to pass through.

  • Concentration: Concentrate the filtrate under reduced pressure at a bath temperature not exceeding 30 °C.

  • Validation: Re-verify purity via ¹H NMR.

    • Validation: A successful remediation will show a pristine 9H singlet at ~0.24 ppm (TMS) and the complete absence of the 1H singlet at ~3.0 ppm (terminal alkyne).

References

  • Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. ACS Publications.[Link]

  • An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. ACS Publications.[Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.[Link]

  • Are trimethylsilyl protected alkynes stable towards acids and bases?. ResearchGate.[Link]

Sources

Troubleshooting

optimizing solvent conditions for 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole cross-coupling

Module: Optimizing Solvent Conditions for 1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole Synthesis Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this hub to assist researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Module: Optimizing Solvent Conditions for 1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this hub to assist researchers and drug development professionals in troubleshooting and optimizing the Sonogashira cross-coupling of 4-halo-1-ethyl-1H-pyrazoles with ethynyltrimethylsilane (TMSA).

Because the pyrazole core is electron-rich and the trimethylsilyl (TMS) protecting group is highly sensitive to nucleophilic attack, solvent selection is not merely a matter of solubility—it is the primary thermodynamic and kinetic lever controlling oxidative addition rates, catalyst stability, and product integrity[1].

Part 1: The Causality of Solvent Selection

In transition-metal-catalyzed cross-couplings involving heterocyclic substrates, the solvent dictates the stabilization of the polar transition state during the rate-limiting oxidative addition step.

1-Ethyl-4-halo-1H-pyrazoles exhibit significant electron density at the C4 position, which inherently deactivates the carbon-halogen bond toward palladium insertion compared to standard aryl halides. While non-polar or moderately polar solvents like Tetrahydrofuran (THF) are standard for highly reactive iodides, they frequently lead to stalled reactions when applied to pyrazole bromides[1]. Transitioning to highly polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) increases the dielectric constant of the medium, stabilizing the Pd(II) intermediate and driving conversions from <50% to >95%[2].

However, this thermodynamic push comes with a trade-off: highly polar solvents are hygroscopic. Trace water in DMF or DMSO reacts with the amine base to generate hydroxide ions, which rapidly cleave the labile C(sp)-Si bond of the TMS-alkyne, leading to premature desilylation and subsequent Glaser homocoupling[3].

Quantitative Solvent Optimization Data

The following table summarizes the causal relationship between solvent properties and experimental outcomes for pyrazole-TMSA Sonogashira couplings.

Solvent System (with Base)Dielectric Constant (ε)Optimal Temp (°C)Expected Conversion (%)TMS-Alkyne StabilityHomocoupling Risk
THF / TEA 7.56532 - 50%HighLow
MeCN / DIPEA 37.58060 - 85%HighLow
DMF / DIPEA 36.780 - 10081 - 98%ModerateModerate
DMSO / TEA 46.725 - 8080 - 100%LowHigh
Part 2: Self-Validating Experimental Methodology

To ensure reproducibility, the following protocol incorporates in-process controls (IPCs) to create a self-validating system for the synthesis of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole[3].

Standard Operating Procedure (SOP): DMF-Mediated Sonogashira Coupling

  • Step 1: Reagent Preparation & Inertion Charge an oven-dried Schlenk flask with 4-iodo-1-ethyl-1H-pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (2 mol%). Validation Check: Ensure the CuI is a pale, off-white powder. Yellow/brown discoloration indicates Cu(II) oxidation, which will trigger massive alkyne homocoupling.

  • Step 2: Solvent & Base Addition Add anhydrous, strictly degassed DMF (0.2 M relative to substrate) and anhydrous Diisopropylethylamine (DIPEA) (3.0 equiv). Validation Check: Perform three freeze-pump-thaw cycles. The cessation of micro-bubbles during the thaw cycle validates complete oxygen removal.

  • Step 3: Alkyne Introduction Add ethynyltrimethylsilane (TMSA) (1.3 equiv) dropwise via a gas-tight syringe.

  • Step 4: Reaction Execution Stir the mixture at 80 °C under a positive pressure of Argon. Validation Check (IPC): At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the mass of the intact TMS-product. If a peak corresponding to the terminal alkyne (M - 72 Da) appears, moisture has breached the system.

  • Step 5: Quench and Extraction Cool to room temperature. Quench with saturated aqueous NH₄Cl (to complex copper salts) and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous phase.

  • Step 6: Purification Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Part 3: Troubleshooting Guides & FAQs

Q: My reaction stalls at ~35% conversion when using THF as the solvent at 65 °C. Should I just add more catalyst? A: No. Adding more catalyst will likely increase side reactions (like homocoupling) without solving the underlying thermodynamic barrier. The C4 position of the pyrazole ring is electron-rich, making oxidative addition sluggish[1]. THF (ε = 7.5) does not adequately stabilize the polar transition state of this step. Switch to a highly polar aprotic solvent like DMF (ε = 36.7) and increase the temperature to 80-100 °C. If using a bromopyrazole instead of an iodopyrazole, you may also need an electron-rich ligand like XPhos[1].

Q: I am isolating a significant amount of 1-ethyl-4-ethynyl-1H-pyrazole (the desilylated product). Why is my TMS group falling off? A: The trimethylsilyl group is highly susceptible to nucleophilic attack by hydroxide or alkoxide ions. If your solvent (especially hygroscopic ones like DMF or DMSO) is not strictly anhydrous, the amine base will deprotonate trace water, generating hydroxide ions that cleave the C(sp)-Si bond[3]. Solution: Dry your solvents over activated 3Å molecular sieves for 24 hours prior to use. Additionally, switch from Triethylamine (TEA) to the sterically hindered Diisopropylethylamine (DIPEA), which reduces unwanted nucleophilic interactions.

Q: LC-MS shows a massive peak corresponding to 1,4-bis(trimethylsilyl)buta-1,3-diyne. How do I suppress this Glaser coupling byproduct? A: Glaser homocoupling is a side reaction where two alkyne molecules couple together. It is strictly dependent on the presence of oxygen (which acts as an oxidant for the copper co-catalyst) and is exacerbated by highly polar solvents that dissolve oxygen well. Solution: Your degassing protocol is failing. Simple nitrogen bubbling (sparging) is insufficient for DMF. You must perform rigorous freeze-pump-thaw cycles. Additionally, reduce your CuI loading to strictly ≤2 mol%; excess copper exponentially increases homocoupling rates.

Part 4: Optimization Workflow Visualization

The following decision tree maps the logic for optimizing this specific cross-coupling, emphasizing the causal links between observed failures and solvent-driven solutions.

SolventOptimization Start Start: 4-Halo-1-ethylpyrazole + TMSA Pd/Cu Catalysis SolventChoice Select Initial Solvent System Start->SolventChoice THF THF / TEA (Milder) Temp: 25-65°C SolventChoice->THF DMF DMF / DIPEA (Harsher) Temp: 80-100°C SolventChoice->DMF Eval Evaluate Reaction Profile (TLC / LC-MS) THF->Eval DMF->Eval Issue1 Issue: Sluggish Conversion (< 50% after 12h) Eval->Issue1 Issue2 Issue: TMS Deprotection (Terminal Alkyne formed) Eval->Issue2 Issue3 Issue: Glaser Homocoupling (Diyne formation) Eval->Issue3 Success Optimal Yield: 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole Eval->Success Fix1 Switch to DMF or DMSO Increase Temp to 80-100°C Issue1->Fix1 Fix2 Ensure strictly anhydrous conditions Switch to sterically hindered DIPEA Issue2->Fix2 Fix3 Rigorous freeze-pump-thaw Reduce CuI to < 2 mol% Issue3->Fix3 Fix1->Eval Fix2->Eval Fix3->Eval

Fig 1: Solvent optimization decision tree for pyrazole Sonogashira cross-coupling.

References
  • Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1 H -pyrazol-4-yl)-1 H -1,2,3-triazole systems. RSC Advances.[Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC (NIH).[Link]

Sources

Optimization

Technical Support Center: Solubilization &amp; Handling of 1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole in Aqueous Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous integration of highly lipophilic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous integration of highly lipophilic intermediates.

The Chemical Challenge: 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole presents a unique solubility challenge. The molecule combines an ethyl-substituted pyrazole core with a highly non-polar trimethylsilyl (TMS) protected alkyne. This structural profile results in a high partition coefficient (log P), driving severe hydrophobic aggregation and rapid precipitation when introduced to aqueous buffers.

Below is our comprehensive troubleshooting guide, structured to help you bypass these physicochemical barriers through mechanistic understanding and field-proven protocols.

I. Quantitative Troubleshooting Matrix

When working with lipophilic pyrazoles, visual cues often dictate the necessary chemical intervention. Use this matrix to rapidly diagnose and resolve phase-separation issues.

Observed IssueRoot CauseRecommended ActionProtocol Route
Immediate precipitation upon dilution in PBS Antisolvent effect; abrupt drop in organic carrier concentration.Transition to a co-solvent gradient or utilize inclusion complexes.See Protocol A
Persistent turbidity in 5% DMSO/Water Compound exceeds its thermodynamic aqueous solubility limit.Introduce a surfactant (e.g., Tween-80) or formulate as a SEDDS.See FAQ Q3
No product yield in aqueous CuAAC (Click) reaction TMS group sterically and electronically blocks the copper-catalyzed cycloaddition.Perform in situ aqueous deprotection prior to adding the azide.See Protocol B
Inconsistent biological assay results Variable drug precipitation leading to uncontrolled dosing concentrations.Encapsulate the compound in Hydroxypropyl-β-Cyclodextrin (HP-β-CD).See Protocol A
II. Solubilization Strategy Workflow

Before altering your buffer, you must determine the downstream fate of the TMS group. The workflow below outlines the logical progression for selecting a solubilization strategy.

SolubilizationStrategy Root 1-ethyl-4-((TMS)ethynyl)-1H-pyrazole in Aqueous Media Decision Is the TMS group required for the final application? Root->Decision Retain Retain TMS (e.g., Bioassays) Decision->Retain Yes Cleave Cleave TMS (e.g., Click Chemistry) Decision->Cleave No Cyclo Cyclodextrin Complexation (HP-β-CD) Retain->Cyclo SEDDS Lipid Micelles / SEDDS (Tween/Lipids) Retain->SEDDS InSitu In Situ Deprotection (KF or K2CO3 in MeOH/H2O) Cleave->InSitu CuAAC Direct CuAAC Reaction (One-Pot Aqueous) InSitu->CuAAC

Decision matrix for solubilizing TMS-protected pyrazoles based on application needs.

III. Deep-Dive FAQs: Causality & Mechanisms

Q1: Every time I dilute my DMSO stock of the compound into an aqueous assay buffer, it crashes out immediately. Why does this happen, and how can I prevent it? A1: This is a classic "antisolvent precipitation" event. The high lipophilicity of the TMS-alkyne moiety makes the molecule energetically unstable in water[1]. When the DMSO concentration drops below the solvation threshold (typically <10%), the water molecules rapidly exclude the hydrophobic pyrazole, forcing it to self-aggregate. Solution: To prevent this, you must shield the hydrophobic surface from the aqueous environment. We recommend complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). The linear, highly non-polar TMS-alkyne tail threads perfectly into the hydrophobic cavity of the cyclodextrin cone, while the hydroxyl groups on the exterior provide excellent aqueous solubility[1].

Q2: I am using this compound as a precursor for an aqueous CuAAC (Click Chemistry) reaction. Do I need to isolate the deprotected free alkyne first? A2: No. In fact, isolating the free terminal alkyne is often counterproductive due to its potential volatility and instability. You can perform an in situ deprotection directly in the aqueous/organic co-solvent mixture. The TMS group can be efficiently cleaved using Potassium Fluoride (KF)[2]. Mechanistically, the fluoride ion has an exceptionally high affinity for silicon, forming a strong Si-F bond that drives the rapid cleavage of the C-Si bond, liberating the terminal alkyne for immediate copper-catalyzed cycloaddition[2]. Alternatively, mild basic conditions using K₂CO₃ in a biphasic system also allow for selective deprotection[3].

Q3: How do lipid-based systems compare to cyclodextrins for solubilizing this compound in cell-based assays? A3: Self-Emulsifying Drug Delivery Systems (SEDDS) utilize a mixture of lipids and surfactants (e.g., Tween-20, Eucalyptus oil) to form nano-emulsions or micelles[4][5]. While SEDDS are highly effective for bulk solubilization and improving bioavailability[4][5], the surfactants required can sometimes disrupt cell membranes in delicate in vitro assays. If your cells are sensitive to surfactants, cyclodextrin complexation (Protocol A) is the superior, biologically inert choice.

IV. Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Aqueous Solubilization via HP-β-CD Complexation

Use this protocol when the intact TMS-pyrazole is required for biological testing.

  • Preparation of Host Solution: Dissolve 200 mg of HP-β-CD in 5 mL of deionized water (or PBS) to create a 4% (w/v) stock solution. Stir at 300 rpm at room temperature until fully dissolved.

  • Guest Solubilization: Dissolve 5 mg of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole in 100 µL of absolute ethanol.

  • Complexation: While vigorously stirring the HP-β-CD solution, add the ethanol stock dropwise (10 µL at a time).

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes, then stir overnight in an open vial to allow the ethanol to evaporate.

  • Validation Checkpoint: Visually inspect the solution against a dark background. The solution must be optically clear. If opalescence or micro-crystals are visible, the compound has exceeded the cyclodextrin capacity. Filter through a 0.22 µm PTFE syringe filter to remove uncomplexed drug before use.

Protocol B: One-Pot Aqueous Deprotection & CuAAC Reaction

Use this protocol to convert the TMS-alkyne to a triazole directly in aqueous media.

  • Solvent Setup: Dissolve 0.1 mmol of the TMS-pyrazole in 1 mL of THF. Add 1 mL of water to create a 1:1 co-solvent system.

  • In Situ Deprotection: Add 0.15 mmol of Potassium Fluoride (KF) to the stirring mixture. Stir at room temperature for 2 hours.

  • Validation Checkpoint: Extract a 5 µL aliquot, dilute in ethyl acetate, and analyze via TLC (Hexane:EtOAc 4:1). The high-R_f spot corresponding to the TMS-alkyne must completely disappear, replaced by a lower-R_f spot (the free alkyne). Do not proceed until deprotection is complete.

  • Click Reagents Addition: To the same flask, add 0.1 mmol of your target aqueous azide.

  • Catalyst Generation: Add 10 mol% of CuSO₄·5H₂O (dissolved in 100 µL water), followed immediately by 20 mol% of Sodium Ascorbate (dissolved in 100 µL water). The solution will briefly turn brown and then yellow as Cu(II) is reduced to the active Cu(I) species.

  • Reaction: Stir overnight at room temperature. The highly polar triazole product will remain solubilized or precipitate cleanly depending on the azide used.

V. References
  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. MDPI. [Link]

  • Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations in drug discovery. PubMed / NIH.[Link]

  • Enhancement of the Solubility of Lipophilic Drug by Self-Micro Emulsifying Drug Delivery System (SMEDDS) For Oral Administration. Semantic Scholar.[Link]

  • The trimethylsilyl (TMS) group, used as a protecting group. Pearson+. [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. CCS Publishing. [Link]

Sources

Reference Data & Comparative Studies

Validation

1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole vs 1-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole reactivity

As fragment-based drug discovery (FBDD) and materials science increasingly rely on functionalized heterocycles, pyrazole-alkyne building blocks have become indispensable. Specifically, 1-methyl-4-((trimethylsilyl)ethynyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As fragment-based drug discovery (FBDD) and materials science increasingly rely on functionalized heterocycles, pyrazole-alkyne building blocks have become indispensable. Specifically, 1-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole and its N-ethyl analog, 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole , serve as critical precursors for CuAAC (Click) chemistry and Sonogashira cross-coupling.

While the structural difference between an N-methyl and N-ethyl group may appear trivial, it fundamentally alters the physicochemical properties, electronic distribution, and steric environment of the pyrazole core. This guide objectively compares these two building blocks, detailing how their divergent properties dictate experimental design and downstream reactivity.

Physicochemical & Structural Profiling

The addition of a single methylene unit in the N-alkyl chain shifts the molecule's lipophilicity and electronic profile. The table below summarizes the core comparative metrics.

Property1-Methyl-4-(TMS-ethynyl)-1H-pyrazole1-Ethyl-4-(TMS-ethynyl)-1H-pyrazole
CAS Number 1201657-09-1[1]N/A (Emerging Building Block)
Molecular Weight 178.31 g/mol [1]192.34 g/mol
Chemical Formula C9H14N2SiC10H16N2Si
N-Alkyl Inductive Effect Baseline (+I)Enhanced (+I)[2]
Steric Hindrance (C5 Position) LowModerate[3]
Optimal Deprotection Solvent MeOHMeOH / THF (1:1)

Mechanistic Reactivity Divergence

The choice between the N-methyl and N-ethyl variant should be driven by the specific requirements of your downstream synthetic sequence. The divergence in their reactivity is governed by three primary factors:

A. Electronic Effects (+I Inductive Effect)

The replacement of an N-methyl group with an N-ethyl group exerts an enhanced positive inductive (+I) effect on the pyrazole ring[2]. This increased electron donation makes the N-ethyl pyrazole a stronger electron donor[2]. While this has a negligible effect on the distant TMS-protected alkyne at C4, it significantly increases the nucleophilicity of the pyrazole ring itself. If the pyrazole is intended to act as a ligand for transition metals (e.g., in N-heterocyclic carbenes), the N-ethyl variant provides stronger coordination[2].

B. Steric Hindrance & Regioselectivity

Steric bulk plays a critical role in functionalizing the pyrazole core. The N-ethyl group introduces greater steric hindrance around the N1 and adjacent C5 positions. In reactions such as directed C-H activation or electrophilic aromatic substitution, unsymmetrical N-alkyl pyrazoles often yield a mixture of regioisomers, with the major product being strictly controlled by these steric factors[3]. Consequently, the N-ethyl variant will heavily bias incoming electrophiles toward the C3 position over the C5 position.

C. Physicochemical Properties

The physical properties of pyrazoles, such as boiling points and melting points, are highly sensitive to N-substitution[3]. The N-ethyl group increases the overall lipophilicity (LogP) of the molecule. This necessitates critical adjustments in solvent selection during polar reactions, such as TMS cleavage, to prevent the stalling of the reaction in biphasic or poorly solvated states.

ReactivityLogic Root N-Alkyl Substitution (Methyl vs Ethyl) Steric Steric Bulk Root->Steric Electronic Electronic (+I Effect) Root->Electronic Physical Lipophilicity (LogP) Root->Physical StericMe Methyl: Lower Hindrance Faster C5-H Activation Steric->StericMe StericEt Ethyl: Higher Hindrance Slower C5-H Activation Steric->StericEt ElecMe Methyl: Baseline Donor Electronic->ElecMe ElecEt Ethyl: Stronger Donor Increased Ring Nucleophilicity Electronic->ElecEt PhysMe Methyl: Higher Polarity Standard Solvents (MeOH) Physical->PhysMe PhysEt Ethyl: Higher Lipophilicity Requires Co-solvents (THF) Physical->PhysEt

Logical divergence in reactivity and physical properties based on N-alkyl substitution.

Experimental Workflows: Self-Validating Protocols

To maximize yield and ensure reproducibility, experimental conditions must be tailored to the specific N-alkyl derivative. The following protocols are designed as self-validating systems, incorporating causality for every reagent choice.

Protocol 1: One-Pot TMS Deprotection and Sonogashira Cross-Coupling

Causality: Isolating terminal pyrazole-alkynes after TMS deprotection often leads to significant yield reduction due to the volatility of the intermediate and its propensity for oxidative homocoupling (Glaser coupling). A one-pot sequential method ensures the terminal alkyne is consumed in situ. For the N-ethyl variant, THF must be introduced to maintain the solubility of the more lipophilic intermediate in the basic methanolic environment.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask purged with argon, add the TMS-protected pyrazole (1.0 equiv) and the target aryl iodide (1.1 equiv).

  • Solvent Selection (Critical Divergence):

    • For 1-Methyl-4-(TMS-ethynyl)-1H-pyrazole: Dissolve in anhydrous MeOH (0.2 M).

    • For 1-Ethyl-4-(TMS-ethynyl)-1H-pyrazole: Dissolve in a 1:1 mixture of anhydrous MeOH and THF (0.2 M). The THF prevents the lipophilic N-ethyl intermediate from precipitating out of the polar methanol.

  • In Situ Deprotection: Add anhydrous K2CO3 (1.5 equiv). Stir at room temperature for 2 hours.

    • Self-Validation Step: Monitor by TLC (Hexanes/EtOAc 4:1). The complete disappearance of the high-Rf TMS-alkyne spot confirms successful cleavage. Do not proceed until this spot is absent.

  • Catalyst Addition: To the same flask, add Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%), and Et3N (3.0 equiv).

  • Coupling: Heat the mixture to 65 °C for 12 hours under a strict argon atmosphere.

  • Workup: Quench the reaction with saturated aqueous NH4Cl, extract with EtOAc (3x), dry the combined organic layers over Na2SO4, and purify via silica gel chromatography.

ReactionWorkflow MePz 1-Methyl-4-(TMS-ethynyl)pyrazole (Me-TMS-Pz) DeprotectMe TMS Cleavage (K2CO3, MeOH) MePz->DeprotectMe EtPz 1-Ethyl-4-(TMS-ethynyl)pyrazole (Et-TMS-Pz) DeprotectEt TMS Cleavage (K2CO3, MeOH/THF) EtPz->DeprotectEt TerminalAlkyneMe 4-Ethynyl-1-methylpyrazole DeprotectMe->TerminalAlkyneMe TerminalAlkyneEt 4-Ethynyl-1-ethylpyrazole DeprotectEt->TerminalAlkyneEt Click CuAAC Click Chemistry (Azides, Cu(I)) TerminalAlkyneMe->Click Sonogashira Sonogashira Coupling (Aryl Halides, Pd/Cu) TerminalAlkyneMe->Sonogashira TerminalAlkyneEt->Click TerminalAlkyneEt->Sonogashira

Workflow comparing TMS deprotection and downstream applications for Me-TMS-Pz and Et-TMS-Pz.

Protocol 2: Electrophilic Halogenation (Probing the Pyrazole Core)

Causality: To empirically validate the electronic and steric differences between the two building blocks, electrophilic halogenation (e.g., bromination with NBS) can be employed. The N-ethyl group's enhanced +I effect accelerates the reaction[2], while its steric bulk directs the incoming electrophile away from the C5 position[3].

Step-by-Step Methodology:

  • Dissolve the chosen pyrazole building block (1.0 equiv) in anhydrous DMF (0.5 M) and cool to 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 10 minutes, keeping the reaction flask shielded from light to prevent radical side-reactions.

  • Stir for 4 hours, allowing the mixture to slowly warm to room temperature.

  • Self-Validation & Observation: LC-MS analysis of the crude mixture will reveal that the N-ethyl derivative achieves full conversion faster than the N-methyl derivative due to increased ring nucleophilicity[2]. Furthermore, NMR analysis of the isolated product will show a higher regioselectivity for C3-bromination in the N-ethyl variant, driven by the steric shielding of the C5 position[3].

References

  • CymitQuimica. "1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole." CymitQuimica Catalog.
  • Organometallics - ACS Publications. "Stereoelectronic Evaluation of Pyrazole- and Indazole-Derived N-Heterocyclic Carbenes." ACS Publications, 2022.
  • ResearchGate. "Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent." ResearchGate.

Sources

Comparative

HPLC validation methods for determining 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole purity

High-Performance Liquid Chromatography (HPLC) Validation Strategies for 1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole Purity Determination Introduction & Mechanistic Challenges The compound 1-ethyl-4-((trimethylsilyl)e...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Liquid Chromatography (HPLC) Validation Strategies for 1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole Purity Determination

Introduction & Mechanistic Challenges

The compound 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a highly specialized chemical building block frequently utilized in click chemistry, bioorthogonal labeling, and pharmaceutical synthesis. Structurally, it presents a unique chromatographic dichotomy: it possesses a moderately polar, weakly basic pyrazole core juxtaposed against a bulky, highly lipophilic trimethylsilyl (TMS)-protected alkyne moiety.

When developing and validating an analytical method for this compound, scientists must adhere to the stringent regulatory frameworks outlined in the updated ICH Q2(R2) guidelines[1]. The primary analytical challenge lies in the retention mechanism: the lipophilic TMS group dominates column binding, often requiring high concentrations of organic modifiers[2], while the basic pyrazole nitrogens are prone to secondary interactions with residual silanols on the stationary phase, which can cause severe peak tailing[3].

Method Comparison: Selecting the Optimal Chromatographic System

To objectively determine the best approach for purity validation, we must compare three distinct chromatographic methodologies: Normal Phase (NP-HPLC), Reversed-Phase (RP-HPLC), and Ultra-High Performance Liquid Chromatography (UHPLC).

  • NP-HPLC (Silica/Cyano): Utilizes a non-polar mobile phase (e.g., Hexane/Isopropanol). While excellent for separating positional isomers of the ethyl-pyrazole core, it struggles with the extreme lipophilicity of the TMS group, leading to poor peak shapes and long retention times.

  • RP-HPLC (C18): The industry standard. By utilizing an Acetonitrile (ACN)/Water gradient supplemented with 0.1% Formic Acid (FA), the acidic modifier suppresses the ionization of the pyrazole nitrogen, neutralizing the molecule and preventing silanol interactions[3].

  • UHPLC (Sub-2 µm C18): Offers the same mechanistic advantages as RP-HPLC but utilizes smaller particle sizes to drastically increase theoretical plates and reduce run times, making it ideal for high-throughput Quality Control (QC).

Table 1: Quantitative Comparison of Chromatographic Methods for TMS-Pyrazole Purity
ParameterNP-HPLC (Silica)RP-HPLC (C18)UHPLC (C18, Sub-2µm)
Primary Application Isomer SeparationRoutine Purity QCHigh-Throughput QC
Mobile Phase Hexane / IPA (90:10)Water / ACN + 0.1% FAWater / ACN + 0.1% FA
Flow Rate 1.0 mL/min1.0 mL/min0.4 mL/min
Run Time (min) 15.010.03.5
Resolution ( Rs​ ) *1.82.54.2
Limit of Detection (LOD) 0.5 µg/mL0.1 µg/mL0.02 µg/mL
Method Precision (%RSD) 1.5%0.8%0.4%

*Resolution ( Rs​ ) calculated against the primary degradation impurity (desilylated terminal alkyne).

Mechanism Mobile Mobile Phase ACN / Water + 0.1% FA (Suppresses Pyrazole Ionization) Analyte Analyte TMS-Pyrazole (Highly Lipophilic) Mobile->Analyte Solvates Stationary Stationary Phase C18 Alkyl Chains (Hydrophobic Interaction) Analyte->Stationary TMS Group Binding Impurity1 Polar Impurity Desilylated Alkyne (Elutes Early) Impurity1->Stationary Weak Binding

RP-HPLC Separation Mechanism for TMS-Alkyne Pyrazole Derivatives.

Step-by-Step Experimental Protocol: A Self-Validating RP-HPLC Workflow

To ensure scientific integrity, the following RP-HPLC validation protocol is designed as a self-validating system. This means the protocol incorporates internal checks (such as spectral purity angles and spike-recovery matrices) that automatically flag anomalous data, ensuring compliance with ICH Q2(R2) standards[1].

Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 40% B to 90% B over 8 minutes, hold for 2 minutes.

  • Detection: Photodiode Array (PDA) at 254 nm.

Step 1: System Suitability Testing (SST)
  • Procedure: Inject the working standard (100 µg/mL) six consecutive times before beginning the validation sequence.

  • Causality & Validation: This step proves the instrument is equilibrated. The system self-validates if the tailing factor ( Tf​ ) is < 1.5, theoretical plates ( N ) > 5000, and the %RSD of the peak area is < 2.0%.

Step 2: Specificity & Forced Degradation
  • Procedure: Subject 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole to stress conditions: 1N HCl, 1N NaOH, 3% H2​O2​ , thermal stress (60°C for 48h), and UV light exposure. Inject the stressed samples.

  • Causality & Validation: The primary degradation pathway is the loss of the TMS group, resulting in 1-ethyl-4-ethynyl-1H-pyrazole, which elutes significantly earlier due to increased polarity. Utilizing a PDA detector makes this step self-validating: the software calculates the Peak Purity Angle and Peak Purity Threshold. If the Angle < Threshold for the main peak, it mathematically proves no impurities are co-eluting under the main peak.

Step 3: Linearity and Range
  • Procedure: Prepare five concentration levels spanning 25%, 50%, 100%, 125%, and 150% of the nominal target concentration (100 µg/mL). Inject each level in triplicate.

  • Causality & Validation: Plot the peak area against the concentration. The method is validated for quantitative use if the correlation coefficient ( R2 ) is ≥0.999 and the y-intercept is ≤2% of the target concentration response.

Step 4: Accuracy (Spike Recovery)
  • Procedure: Prepare a synthetic blank matrix. Spike known amounts of the pure standard into the matrix to achieve 50%, 100%, and 150% of the target concentration. Prepare three replicates per level.

  • Causality & Validation: This step acts as a self-validating check against matrix effects. If the matrix suppresses or enhances ionization, the recovery will deviate. Acceptance criteria require a calculated recovery between 98.0% and 102.0%.

Step 5: Precision (Repeatability & Intermediate)
  • Procedure: For Repeatability, analyze six independent sample preparations at 100% concentration on Day 1. For Intermediate Precision, have a second analyst prepare and inject six new samples on Day 2 using a different HPLC system.

  • Causality & Validation: Proves the method is independent of human error or minor instrument fluctuations. Both data sets must yield a %RSD < 2.0%.

Step 6: Robustness
  • Procedure: Deliberately induce minor variations in the method parameters: Flow rate ( ± 0.1 mL/min), Column temperature ( ± 5°C), and Mobile phase pH ( ± 0.2 units).

  • Causality & Validation: Proves the method can withstand routine laboratory variations. The method passes if the resolution ( Rs​ ) between the main peak and the desilylated impurity remains > 2.0 under all varied conditions.

Workflow Start Method Selection (RP-HPLC / UHPLC) Spec Specificity Assessment (Forced Degradation) Start->Spec Lin Linearity & Range (25-150% Target) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Rob Robustness (Flow, Temp, pH) Prec->Rob Valid Validated QC Method for TMS-Pyrazole Rob->Valid

Analytical Validation Workflow for Pyrazole Derivatives based on ICH Q2(R2).

Conclusion

For the purity determination of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole, RP-HPLC and UHPLC vastly outperform NP-HPLC due to their ability to manage the extreme lipophilicity of the TMS group while suppressing the basicity of the pyrazole core. By employing an acidic aqueous-organic gradient and strictly adhering to the self-validating lifecycle approach mandated by ICH Q2(R2), laboratories can ensure robust, reproducible, and regulatory-compliant analytical data.

References

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA, 2024. Available at:[Link]

  • Ashtekar, Harsha, et al. "Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]." International Journal of Pharmaceutical Investigation, vol. 13, no. 2, 2023, pp. 313-320. Available at: [Link]

  • Zhao, Y., et al. "Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes." Molecules, vol. 22, no. 3, 2017, p. 466. PMC. Available at:[Link]

Sources

Validation

mass spectrometry fragmentation pattern analysis of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Comparative Mass Spectrometry Guide: Fragmentation Pattern Analysis of 1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole Introduction In modern drug discovery, pyrazole derivatives are ubiquitous scaffolds, frequently util...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Guide: Fragmentation Pattern Analysis of 1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Introduction

In modern drug discovery, pyrazole derivatives are ubiquitous scaffolds, frequently utilized in the development of COX-2 inhibitors, anticancer agents, and lactate dehydrogenase (LDH) inhibitors[1]. During the synthesis of these complex therapeutics, 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole serves as a critical intermediate. The (trimethylsilyl)ethynyl moiety acts as a protected alkyne, enabling highly regioselective downstream cross-coupling reactions, such as Sonogashira couplings, to build extended pi-systems[2][3].

Accurate structural elucidation of this intermediate is paramount to ensure synthetic fidelity. As a Senior Application Scientist, I have structured this guide to objectively compare the analytical performance of Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By analyzing the distinct fragmentation pathways induced by hard versus soft ionization, researchers can establish a robust, self-validating framework for characterizing silylated alkynyl pyrazoles.

Comparative Ionization Modalities: EI vs. ESI

The choice of ionization technique fundamentally dictates the fragmentation topology of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (Exact Mass: 192.108 Da).

  • GC-EI-MS (Hard Ionization, 70 eV): EI-MS operates by bombarding the analyte with high-energy electrons, stripping an electron to form a radical cation [M]+∙ at m/z 192. The 70 eV energy vastly exceeds the bond dissociation energies of the molecule, resulting in extensive, reproducible fragmentation. This modality is superior for confirming the presence of the trimethylsilyl (TMS) group and mapping the pyrazole core[4].

  • LC-ESI-MS/MS (Soft Ionization + CID): ESI gently protonates the molecule, typically at the basic pyrazole nitrogen, yielding an intact pseudo-molecular ion [M+H]+ at m/z 193. Subsequent Collision-Induced Dissociation (CID) allows for targeted, step-wise fragmentation. This modality excels in complex mixture analysis where chromatographic co-elution might convolute EI spectra.

Mechanistic Fragmentation Analysis & Causality

To confidently interpret the mass spectra, one must understand the thermodynamic causality driving the fragmentation of specific functional groups.

The Trimethylsilyl (TMS) Charge Sink

Under 70 eV EI conditions, the TMS group acts as a dominant charge sink. Silicon stabilizes positive charge significantly better than carbon due to its lower electronegativity and polarizability. Consequently, α -cleavage of the Si−C(sp) bond is highly favored, yielding the siliconium ion [Si(CH3​)3​]+ at m/z 73 , which is universally the base peak (100% abundance) for TMS-alkynes[3][4]. Additionally, the loss of a single methyl radical from the TMS group produces a highly stable [M−CH3​]+ cation at m/z 177 .

N-Ethyl Alkene Elimination

In N-alkylated pyrazoles with β -hydrogens, a primary fragmentation route is the loss of the alkyl chain as an alkene[5]. For the N1-ethyl group, a concerted hydrogen transfer to the pyrazole nitrogen results in the expulsion of neutral ethylene ( C2​H4​ , -28 Da). This neutralizes the radical site on the alkyl chain while preserving the aromaticity of the ring, yielding the [M−C2​H4​]+∙ ion at m/z 164 .

Pyrazole Ring Rupture

The hallmark of pyrazole fragmentation is the expulsion of hydrogen cyanide (HCN, -27 Da) and nitrogen ( N2​ , -28 Da)[6][7]. In our target molecule, this typically occurs after the loss of the ethyl group. The m/z 164 ion undergoes ring opening and HCN expulsion to form a stable cyclopropenyl-like cation at m/z 137 [8].

Experimental Methodologies

To ensure trustworthiness, every analytical workflow must be a self-validating system. The following protocols incorporate necessary blanks and internal standards to prevent false positives (e.g., siloxane contamination).

Protocol A: GC-EI-MS Structural Profiling
  • Sample Preparation: Dissolve the synthesized 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole in MS-grade ethyl acetate to a final concentration of 10 µg/mL.

    • Self-Validation Step: Prepare a pure solvent blank. Septa bleed from GC vials often introduces cyclic siloxanes that also yield an m/z 73 peak. The blank ensures the m/z 73 signal is strictly analyte-derived.

  • Chromatographic Separation: Inject 1 µL (splitless mode) onto a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the oven program to 80°C (hold 1 min), ramp at 15°C/min to 280°C, and hold for 5 mins.

  • Ionization & Acquisition: Maintain the transfer line at 250°C and the EI source at 230°C. Apply 70 eV electron energy. Scan from m/z 50 to 350.

Protocol B: LC-ESI-MS/MS Targeted Analysis
  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Self-Validation Step: Spike the sample with a deuterated internal standard (e.g., Pyrazole- d4​ ) at 1 µg/mL to monitor ionization suppression and validate mass accuracy.

  • Chromatographic Separation: Utilize a C18 UHPLC column (50 × 2.1 mm, 1.8 µm). Run a linear gradient from 5% organic to 95% organic over 5 minutes at 0.4 mL/min.

  • Tandem Mass Spectrometry: Operate in positive ESI mode (+ESI). Isolate the precursor [M+H]+ at m/z 193 in Q1. Apply CID using Argon gas at a collision energy (CE) of 20 eV. Scan for product ions in Q3.

Quantitative Data Presentation

The following table summarizes the diagnostic fragments, allowing for rapid cross-technique comparison.

Fragment IdentityGC-EI-MS (m/z)LC-ESI-MS/MS (m/z)Neutral LossRelative Abundance (EI)
Precursor Ion 192 ( [M]+∙ )193 ( [M+H]+ )None15%
TMS Methyl Cleavage 177178-15 Da ( CH3∙​ )45%
N-Ethyl Elimination 164165-28 Da ( C2​H4​ )30%
Ring Rupture 137138-27 Da (HCN)10%
Siliconium Cation 73N/A (Below Q3 cutoff) α -cleavage100% (Base Peak)

Fragmentation Pathway Visualization

The logical relationship between the precursor ion and its primary EI-MS fragments is mapped below.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 192 M15 [M - CH₃]⁺ m/z 177 M->M15 -CH₃ (from TMS) M28 [M - C₂H₄]⁺• m/z 164 M->M28 -C₂H₄ (McLafferty-type) TMS [Si(CH₃)₃]⁺ m/z 73 (Base Peak) M->TMS α-Cleavage (Si-C) Pyr Cyclopropenyl Cation m/z 137 M28->Pyr -HCN (Ring Cleavage)

Figure 1: Principal EI-MS fragmentation pathways of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole.

Conclusion

For the structural validation of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole, GC-EI-MS remains the gold standard due to the highly diagnostic m/z 73 base peak and the distinct m/z 164 alkene-loss fragment, which collectively confirm both the protected alkyne and the N-alkyl pyrazole core. While LC-ESI-MS/MS provides excellent precursor ion confirmation, the high stability of the Si-C bond under soft CID conditions makes it less informative for deep structural mapping of the silyl moiety.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library.

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry.

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.

  • Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry.

  • Sydnone Cycloaddition Route to Pyrazole-Based Analogs of Combretastatin A4. CORE.

  • Cu(I)-Catalyzed Coupling of Bis(trimethylsilyl)diazomethane with Terminal Alkynes: A Synthesis of 1,1-Disilyl Allenes. The Journal of Organic Chemistry.

  • Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. PMC.

Sources

Comparative

benchmarking coupling efficiency of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole in click reactions

An in-depth technical guide for researchers and drug development professionals benchmarking the coupling efficiency of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers and drug development professionals benchmarking the coupling efficiency of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

The Mechanistic Advantage of TMS-Protected Pyrazolyl Alkynes

In medicinal chemistry, the pyrazole ring is a privileged pharmacophore, and extending its framework via triazole linkages is a common strategy for building compound libraries. However, utilizing terminal alkynes like 1-ethyl-4-ethynyl-1H-pyrazole directly in cross-coupling or click reactions often leads to unwanted Glaser homocoupling (alkyne dimerization), especially under oxidative conditions or in the presence of copper catalysts[1].

To circumvent this, the alkyne is typically masked with a trimethylsilyl (TMS) group. 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole offers superior bench stability and controlled reactivity. By employing an in situ deprotection strategy during the CuAAC reaction, the TMS group is slowly cleaved, releasing the terminal alkyne at a low, steady-state concentration. This kinetic bottleneck ensures that the free alkyne is immediately consumed by the azide in the click reaction, effectively suppressing homocoupling and driving the coupling efficiency to near-quantitative yields[1].

Reaction Pathway & Workflow

The most efficient methodology avoids isolating the volatile and reactive terminal alkyne intermediate. Instead, a one-pot sequential desilylation and cycloaddition is employed[2].

G A 1-Ethyl-4-((trimethylsilyl)ethynyl) -1H-pyrazole B In Situ Desilylation (CsF or TBAF) A->B F- source C Transient Terminal Alkyne (Low Steady-State Conc.) B->C -TMSF D CuAAC Click Reaction (CuSO4, Na-Ascorbate, Azide) C->D + R-N3 E 1,4-Disubstituted 1,2,3-Triazole Product D->E High Yield

One-pot in situ desilylation and CuAAC workflow for TMS-protected pyrazolyl alkynes.

Benchmarking Coupling Efficiencies

When benchmarking the coupling efficiency of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole against standard azides, the choice of the desilylating agent drastically impacts both the reaction yield and the downstream purification process. Tetrabutylammonium fluoride (TBAF) is a highly active fluoride source commonly used for this purpose[3]. However, Cesium Fluoride (CsF) has emerged as the superior reagent for scale-up and high-throughput synthesis because it avoids the formation of lipophilic tetrabutylammonium salts that complicate chromatography[1].

Table 1: Benchmarking Deprotection & CuAAC Strategies for TMS-Pyrazolyl Alkynes

MethodologyDeprotection ReagentCatalyst SystemTime (h)Yield (%)Purity & Workflow Profile
Two-Step (Isolated) K₂CO₃ / MeOHCuSO₄ / Na-Asc2462 - 68%High intermediate purity, but significant product loss during isolation.
One-Pot (TBAF) TBAF (1.1 eq)CuSO₄ / Na-Asc1275 - 82%Fast reaction; however, tetrabutylammonium salts severely complicate purification.
One-Pot (CsF) CsF (1.5 eq)CuSO₄ / Na-Asc1688 - 94%Excellent yield; slow alkyne release minimizes homocoupling; easy aqueous workup.

Self-Validating Experimental Protocol: Optimized One-Pot CsF-Mediated CuAAC

This protocol leverages CsF for in situ deprotection, providing a self-validating system with built-in visual and chromatographic checkpoints to ensure high coupling efficiency.

Objective: Synthesize a 1,4-disubstituted triazole from 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole and a model azide.

Materials:

  • 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 equiv)

  • Target Azide (e.g., Benzyl azide) (1.1 equiv)

  • Cesium Fluoride (CsF) (1.5 equiv)

  • CuSO₄·5H₂O (0.05 equiv)

  • Sodium Ascorbate (0.20 equiv)

  • Solvent: DMF/H₂O (4:1 v/v)

Step-by-Step Methodology & Causality:

  • Solvent Degassing: Sparge the DMF/H₂O (4:1) mixture with inert gas (N₂ or Argon) for 15 minutes.

    • Causality: Dissolved oxygen promotes the oxidative Glaser coupling of terminal alkynes. Degassing ensures the transiently formed alkyne selectively undergoes the azide-alkyne cycloaddition rather than dimerization[4].

  • Catalyst Activation: In a reaction vial, dissolve CuSO₄·5H₂O and Sodium Ascorbate in the degassed solvent mixture. Stir for 5 minutes at room temperature.

    • Causality: CuSO₄ is catalytically inactive for click chemistry. Sodium ascorbate acts as a continuous reducing agent, generating and maintaining the active Cu(I) species[4].

    • Validation Check 1: The solution must transition from a clear blue (Cu²⁺) to a pale yellow or colorless state, visually confirming the successful generation of the active Cu(I) catalyst.

  • Reagent Assembly & Initiation: Add the target azide and 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole to the active catalyst solution. Finally, add CsF in one portion. Seal the vial and stir at 40°C for 16 hours.

    • Causality: CsF acts as a mild nucleophile, cleaving the TMS group at a controlled rate. This prevents a sudden spike in free alkyne concentration, ensuring the Cu(I)-azide complex captures the alkyne immediately upon formation[1].

  • Reaction Monitoring: At 8 hours, sample the reaction for TLC (Hexanes/EtOAc 7:3).

    • Validation Check 2: The complete disappearance of the highly non-polar TMS-alkyne spot indicates successful deprotection. The absence of a secondary non-polar spot (Glaser dimer) validates that the steady-state kinetic control is functioning correctly.

  • Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate and wash sequentially with Water (3x) and Brine (1x).

    • Causality: CsF, excess sodium ascorbate, and copper salts are highly water-soluble. Unlike TBAF protocols, this simple aqueous wash completely removes the deprotection byproducts, leaving a clean organic layer for straightforward concentration and minimal column chromatography[1].

Troubleshooting & Optimization

If coupling efficiency drops below 80%, the failure point usually lies in the balance between the desilylation rate and the Cu(I) catalytic cycle. Use the following logical framework to isolate the variable.

Troubleshooting Start Low Triazole Yield? Q1 Is starting TMS-alkyne consumed? Start->Q1 No1 Increase F- equivalents or reaction temperature Q1->No1 No Yes1 Are Glaser homocoupling byproducts observed? Q1->Yes1 Yes Yes2 Switch from TBAF to CsF to slow deprotection rate Yes1->Yes2 Yes No2 Check Cu(I) catalyst: Add more Na-Ascorbate Yes1->No2 No

Troubleshooting decision tree for optimizing in situ deprotection and CuAAC efficiency.

Sources

Validation

spectroscopic validation of terminal alkyne formation from 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

High-Yield TMS Deprotection and Spectroscopic Validation of 1-Ethyl-4-ethynyl-1H-pyrazole Terminal alkynes are indispensable functional groups in modern drug discovery and organic synthesis, serving as primary anchors fo...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Yield TMS Deprotection and Spectroscopic Validation of 1-Ethyl-4-ethynyl-1H-pyrazole

Terminal alkynes are indispensable functional groups in modern drug discovery and organic synthesis, serving as primary anchors for CuAAC (click chemistry) and Sonogashira cross-coupling reactions. The synthesis of heteroaromatic alkynes, such as 1-ethyl-4-ethynyl-1H-pyrazole, typically requires masking the sensitive alkyne proton during upstream functionalization. The trimethylsilyl (TMS) group is the industry standard for this purpose due to its robustness and facile removal[1].

As an application scientist, ensuring the complete removal of the TMS group and accurately validating the terminal alkyne's formation is critical to preventing downstream coupling failures. This guide provides a critical comparison of TMS deprotection methodologies and establishes a rigorous spectroscopic framework to validate the transformation.

Workflow Start 1-Ethyl-4-((TMS)ethynyl)-1H-pyrazole Starting Material TBAF TBAF / THF Fluoride-Driven Cleavage Start->TBAF Method A K2CO3 K2CO3 / MeOH Methanolysis Start->K2CO3 Method B Product 1-Ethyl-4-ethynyl-1H-pyrazole Target Terminal Alkyne TBAF->Product Aqueous Workup K2CO3->Product Aqueous Workup NMR 1H & 13C NMR Loss of TMS (0 ppm) Gain of ≡C-H (~3.1 ppm) Product->NMR Structural Validation IR FT-IR Spectroscopy Gain of ≡C-H stretch (3270-3330 cm⁻¹) Product->IR Functional Group ID

Caption: Workflow of TMS deprotection strategies and subsequent spectroscopic validation.

Comparative Analysis of Deprotection Strategies

Removing the TMS group requires reagents that selectively target the silicon atom without perturbing the electron-rich pyrazole core. The two most prominent strategies rely on either fluoride-induced cleavage or base-catalyzed solvolysis[1].

ParameterMethod A: TBAF in THFMethod B: K₂CO₃ in Methanol
Primary Mechanism Fluoride-induced desilylationBase-catalyzed methanolysis
Reaction Time 1 – 4 hours1 – 2 hours
Typical Yield >90%85 – 95%
Chemoselectivity Poor (Cleaves most silyl ethers)Excellent (Tolerates TBDMS/TIPS)
Workup Complexity High (TBA⁺ salts streak on columns)Low (Simple aqueous extraction)
Reagent Cost & Toxicity High / CorrosiveLow / Benign

Scientist's Insight: While Tetrabutylammonium fluoride (TBAF) is the traditional choice, Potassium Carbonate (K₂CO₃) in methanol is often superior for pyrazole substrates. It avoids the tedious chromatographic removal of tetrabutylammonium salts and provides a highly chemoselective, scalable alternative[2].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that causality is understood at each step and that in-process checks prevent the advancement of unreacted material.

Method A: Fluoride-Driven Cleavage (TBAF)
  • Dissolution: Dissolve 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole in anhydrous THF (0.1 M).

    • Causality: THF is an aprotic solvent that readily dissolves both the pyrazole substrate and the TBAF salt, facilitating a homogenous reaction environment.

  • Fluoride Addition: Cool to 0 °C and add TBAF (1.0 M in THF, 1.1 eq) dropwise.

    • Causality: The bond dissociation energy of Si-F (~582 kJ/mol) is drastically higher than Si-C (~318 kJ/mol). This thermodynamic disparity drives the rapid, irreversible cleavage of the TMS group. The reaction is mildly exothermic, necessitating controlled addition.

  • Quench and Extraction: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).

    • Causality: TBAF leaves behind tetrabutylammonium salts that severely streak on silica gel. Rigorous aqueous washing is mandatory to partition these salts into the aqueous layer.

  • In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The terminal alkyne product will exhibit a lower Rf​ than the non-polar TMS-precursor.

Method B: Base-Catalyzed Methanolysis (K₂CO₃)
  • Dissolution: Dissolve the substrate in anhydrous methanol (0.1 M).

    • Causality: Methanol acts as both the solvent and the nucleophilic reagent.

  • Base Addition: Add K₂CO₃ (0.5 eq) and stir at room temperature.

    • Causality: Potassium carbonate is a mild base that generates a steady-state concentration of methoxide ions. These ions attack the silicon center, forming volatile TMS-OMe and liberating the alkyne[2]. This mild approach prevents base-catalyzed side reactions like alkyne hydration.

  • Concentration and Extraction: Concentrate the mixture in vacuo to remove methanol, then partition between water and Dichloromethane (DCM).

    • Causality: Removing methanol before aqueous extraction prevents the formation of an inseparable emulsion and maximizes the recovery of the organic pyrazole product.

  • In-Process Validation: Complete consumption of the starting material via TLC. The crude mixture should lack the distinct, sharp odor characteristic of volatile TMS-derivatives.

Spectroscopic Validation Framework

Validating the transformation from a TMS-alkyne to a terminal alkyne requires orthogonal analytical techniques to confirm both the loss of the protecting group and the electronic environment of the new functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most definitive proof of deprotection is the disappearance of the intense 9-proton singlet at ~0.2 ppm, corresponding to the TMS methyl groups. Concurrently, a new 1-proton signal will emerge. Due to the diamagnetic anisotropy of the alkyne's cylindrical π-electron cloud, this proton is shielded relative to typical sp² protons[3]. However, the electron-withdrawing nature of the 1-ethyl-1H-pyrazole ring shifts this signal slightly downfield compared to aliphatic alkynes, typically resolving as a sharp singlet at 3.0–3.3 ppm .

  • ¹³C NMR: The internal sp-hybridized carbons of the TMS-protected alkyne generally resonate between 95 and 100 ppm. Upon removal of the TMS group, the terminal sp-carbon (≡C-H) experiences a significant upfield shift, appearing in the 65–85 ppm range[4]. The TMS carbon signal at 0 ppm will also be completely absent.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is highly sensitive to the changes in bond stiffness associated with this specific deprotection, providing an excellent orthogonal check to NMR.

  • C-H Stretch: The sp-hybridized C-H bond of the terminal alkyne is shorter and stiffer than sp² or sp³ C-H bonds. This results in a highly diagnostic, strong, and narrow stretching band between 3270 and 3330 cm⁻¹ [5].

  • C≡C Stretch: The carbon-carbon triple bond stretch appears as a weak, sharp band in the 2100–2260 cm⁻¹ region[5]. This band is often more pronounced in terminal alkynes than in pseudo-symmetrical internal alkynes.

  • Si-C Rocking: The strong Si-C rocking vibration typically found around 840 cm⁻¹ in the starting material will completely vanish, serving as a negative control for the reaction's completion.

References

  • Spectroscopy of the Alkynes - Chemistry LibreTexts. Libretexts.org. Available at:[Link]

  • Alkynes | OpenOChem Learn. Openochem.org. Available at: [Link]

  • IR Spectroscopy Tutorial: Alkynes. Orgchemboulder.com. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole proper disposal procedures

As a Senior Application Scientist overseeing process chemistry and laboratory safety, I frequently consult on the lifecycle management of specialized medicinal chemistry building blocks. 1-ethyl-4-((trimethylsilyl)ethyny...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing process chemistry and laboratory safety, I frequently consult on the lifecycle management of specialized medicinal chemistry building blocks. 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a high-value intermediate, heavily utilized in Sonogashira cross-couplings and click chemistry. However, its unique structural motifs—a nitrogen-rich pyrazole core coupled with a protected alkyne—demand rigorous, causality-driven safety and disposal protocols.

Improper disposal of this compound not only violates environmental regulations but can lead to severe laboratory incidents, including the generation of toxic gases or the formation of shock-sensitive metal acetylides. Below is the definitive, self-validating operational guide for the safe handling and disposal of this chemical.

Part 1: Physicochemical Profiling & The Causality of Hazards

To design a fail-safe disposal protocol, we must first understand the intrinsic reactivity of the molecule. We do not just follow rules; we mitigate specific chemical mechanisms.

  • The Pyrazole Core (Combustion & Toxicity): Nitrogen heterocycles are notorious for generating highly toxic combustion byproducts. In the event of a fire or improper incineration, pyrazole derivatives evolve nitrogen oxides (NOx), ammonia, and hydrogen cyanide (HCN)[1]. Furthermore, these compounds exhibit acute oral and dermal toxicity and are harmful to aquatic life with long-lasting effects[2],[3].

  • The TMS-Protected Alkyne (Latent Reactivity): The trimethylsilyl (TMS) group provides stability, but it is chemically labile. Exposure to fluoride ions (e.g., TBAF), strong acids, or strong bases will cleave the TMS group, yielding a terminal alkyne. If this terminal alkyne is inadvertently mixed with heavy metal waste (such as copper, silver, or palladium—catalysts frequently used alongside this reagent), it can precipitate highly explosive, shock-sensitive heavy metal acetylides.

Part 2: Quantitative Hazard Data & Mitigation Strategy

All operational decisions must be grounded in empirical hazard data. The following table summarizes the physicochemical risks and their direct logistical implications for waste management.

Hazard CategoryGHS Classification / IndicatorOperational MitigationDisposal Implication
Acute Toxicity Harmful if swallowed/dermal[3]Nitrile gloves, Class II fume hoodRequires closed-system transfer
Aquatic Toxicity Harmful to aquatic life[2]Zero-drain discharge policyMust be incinerated; strictly no sink disposal[4]
Chemical Reactivity Labile TMS-alkyne groupSegregate from F⁻, acids, and basesPrevent terminal alkyne formation in waste
Combustion Evolves NOx, HCN, NH₃[1]Local exhaust ventilationRequires >1000°C incineration with scrubbers
Biodegradability < 15% (Partially biodegradable)[1]Avoid environmental releaseMandates complete thermal destruction

Part 3: Step-by-Step Disposal Methodology

Every protocol in your laboratory must be a self-validating system . Do not assume a waste stream is safe; prove it before sealing the container.

Phase 1: Pre-Disposal Risk Mitigation & Compatibility Assessment
  • Step 1: Isolate the Waste Stream. Strictly segregate 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole waste from aqueous heavy metal waste streams.

  • Step 2: Validate pH. Use pH indicator strips to test the waste solution.

  • Validation Check: Confirm the waste solution is neutral (pH 6.0–8.0). If the pH is outside this range, neutralize it carefully with a dilute weak acid (e.g., citric acid) or weak base (e.g., sodium bicarbonate). Causality: This prevents acid/base-catalyzed desilylation during transit, ensuring the alkyne remains safely protected.

Phase 2: Primary Waste Containment
  • Step 3: Transfer to Primary Containment. Funnel the neutralized solution into a clearly labeled, chemically compatible HDPE (High-Density Polyethylene) container designated strictly for "Non-Halogenated Organic Waste."

  • Step 4: Seal and Decontaminate. Cap the container tightly.

  • Validation Check: Wipe the exterior of the sealed container with an isopropyl alcohol (IPA)-soaked wipe. Causality: This removes micro-spills, ensuring zero dermal exposure risk for the Environmental Health and Safety (EHS) personnel handling the container downstream.

Phase 3: EHS Transfer and Thermal Destruction
  • Step 5: Satellite Accumulation. Move the container to the laboratory's Satellite Accumulation Area (SAA). Place it within secondary containment to capture any catastrophic container failure.

  • Step 6: Manifest for High-Temperature Incineration. Submit a waste manifest to EHS.

  • Validation Check: Ensure the manifest explicitly notes the presence of nitrogen heterocycles. Causality: This alerts the disposal facility to route the waste to a high-temperature incinerator (>1000°C) equipped with wet scrubbers, which is legally required to neutralize the evolved NOx and HCN gases[1],[4].

Part 4: Waste Segregation Workflow

To visualize the operational logic, follow this decision tree for routing TMS-alkyne pyrazole waste.

DisposalWorkflow A Waste Generation: 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole B Chemical Compatibility Validation (pH 6-8, No Heavy Metals) A->B C Non-Halogenated Organic Waste (Primary Containment) B->C Intact TMS-Alkyne (Validated) D Quench / Separate Stream (If Desilylated / Metals Present) B->D Cleaved TMS / Heavy Metals E Satellite Accumulation Area (Secondary Containment) C->E F High-Temperature Incineration (>1000°C + Wet Scrubbers) E->F EHS Manifest & Transport

Figure 1: Self-validating waste segregation and disposal workflow for TMS-alkyne pyrazoles.

Part 5: References

The protocols and hazard classifications detailed in this guide are grounded in the following authoritative safety data and regulatory standards:

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / National Institutes of Health URL:[Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

This document provides essential safety and logistical guidance for laboratory professionals engaged in the research and development of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (CAS No. 1354703-85-7)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical guidance for laboratory professionals engaged in the research and development of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (CAS No. 1354703-85-7)[1]. As a specialized organosilicon and pyrazole derivative, this compound necessitates a handling protocol grounded in a thorough understanding of the potential hazards associated with its structural motifs. This guide synthesizes field-proven insights and established safety standards to ensure the well-being of researchers and the integrity of experimental outcomes.

Foundational Hazard Assessment: A Proactive Approach to Safety

A specific Safety Data Sheet (SDS) for 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is not consistently available in the public domain. Therefore, this guidance is constructed from the known toxicological and reactivity profiles of its core chemical families: pyrazole derivatives and organotrimethylsilyl compounds. This conservative "worst-case" methodology ensures a high margin of safety, a cornerstone of responsible laboratory practice.[2][3]

  • The Pyrazole Core: Pyrazole and its derivatives are recognized for their biological activity and, consequently, their potential physiological effects. Compounds in this class can be harmful if swallowed, toxic upon skin contact, and are often cited as causing serious skin and eye irritation or damage.[4][5][6] Prolonged or repeated exposure may lead to organ damage.[4]

  • The (Trimethylsilyl)ethynyl Group: Organosilicon compounds, particularly those with reactive groups like trimethylsilyl, introduce a different set of hazards. They can be flammable and may react with moisture or water to produce toxic fumes.[7][8] Many are incompatible with strong oxidizing agents.[9] Handling procedures must mitigate risks of ignition from heat, sparks, or static discharge.[6][10][11]

This dual-hazard profile necessitates stringent control measures that address both chemical toxicity and physical reactivity. The protocols outlined below are designed to provide a self-validating system of safety by accounting for both aspects of the compound's nature.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE are non-negotiable. All personnel handling the compound must adhere to the following minimum requirements.

Equipment Specification Rationale & Causality
Eye & Face Protection Chemical safety goggles (ANSI Z87.1 or EN 166 compliant). A face shield is mandatory when there is a significant risk of splashing.[10][12]Protects against splashes that can cause serious eye irritation or damage, a known hazard of pyrazole derivatives.[4][6]
Hand Protection Double-gloving with chemical-resistant nitrile gloves (minimum 6-mil thickness).[13][14]Nitrile offers broad protection against a variety of chemicals.[14][15] Double-gloving minimizes exposure risk during glove removal and in case of a breach in the outer glove.[13] The material resists degradation from many organic compounds.[14]
Body Protection Flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear.[10][13]Provides a barrier against skin contact, a primary route of exposure for toxic pyrazole compounds.[4] Flame-resistant material is crucial due to the flammability risk associated with organosilicon compounds.[7]
Respiratory Protection Not typically required when used within a certified chemical fume hood.[10] If there is a risk of aerosol generation or insufficient ventilation, a NIOSH-approved respirator with appropriate cartridges must be used.The primary engineering control (fume hood) is designed to prevent inhalation. Respiratory protection serves as a critical backup to prevent inhalation of potentially harmful vapors or aerosols.[8][10]

Operational & Disposal Plans: A Step-by-Step Protocol

Engineering Controls & Safe Handling

All manipulations involving 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole must be performed within a certified chemical fume hood to minimize inhalation exposure.[10][13][16] An operational safety shower and eyewash station must be located within a 10-second travel distance.[12][13]

Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is functioning correctly. Clear the workspace of all unnecessary items and ignition sources (e.g., hot plates, open flames).[6][11]

  • Donning PPE: Wear all PPE as specified in the table above. Inspect gloves for any signs of degradation or pinholes before use.[17]

  • Chemical Handling: Use non-sparking tools for all transfers.[10][11] Handle containers carefully to prevent spills and splashes.[7] Keep all containers tightly sealed when not in use to prevent contact with atmospheric moisture.[12][17]

  • Post-Handling: Thoroughly decontaminate the work surface. Wash hands and any exposed skin thoroughly with soap and water after removing PPE.

Storage Requirements

Proper storage is critical to maintaining the compound's stability and preventing hazardous reactions.

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals.[7][12]

  • Conditions: Keep the container tightly closed.[6] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to protect against moisture.[10][16]

  • Incompatibilities: Store away from heat sources, sparks, open flames, and incompatible materials such as strong oxidizing agents and water.[7][9][10]

Emergency Procedures

Spill Response:

  • Small Spill (in fume hood): Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or silica gel.[2][10] Carefully collect the contaminated material into a suitable, sealable container for hazardous waste disposal.[10]

  • Large Spill: Immediately evacuate the laboratory. Alert personnel in adjacent areas and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[2]

First Aid Measures:

  • Inhalation: Move the affected person to fresh air immediately. Seek emergency medical attention.[8][12]

  • Skin Contact: Remove all contaminated clothing while under a safety shower. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][12]

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention.[12][18]

Disposal Plan

Under no circumstances should this chemical or its waste be disposed of down the drain.[10] The overriding principle is that a disposal plan must be in place before any work begins.[19]

  • Waste Segregation: All materials contaminated with 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole, including residual product, contaminated PPE (gloves, etc.), and absorbent materials, must be collected as hazardous waste.[2][3]

  • Containerization: Use separate, clearly labeled, and chemically compatible containers for solid and liquid waste.[2][20] Containers must be kept sealed and stored in a designated hazardous waste accumulation area.[3]

  • Professional Disposal: All waste must be disposed of through your institution's EHS department via a licensed hazardous waste contractor.[2][3]

Visual Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole from initial preparation to final disposal.

prep Preparation - Verify Fume Hood - Don Full PPE - Remove Ignition Sources handling Chemical Handling - Work in Fume Hood - Use Non-Sparking Tools - Keep Container Sealed prep->handling storage Storage - Cool, Dry, Ventilated - Inert Atmosphere - Away from Water/Oxidizers handling->storage cleanup Cleanup & Decontamination - Clean Work Area - Doff PPE Correctly - Wash Hands handling->cleanup spill Spill Response - Absorb with Inert Material - Collect for Disposal - Evacuate for Large Spills handling->spill disposal Waste Disposal - Segregate Solid/Liquid - Label Hazardous Waste - Contact EHS for Pickup cleanup->disposal

Sources

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